molecular formula C29H39N3O14 B8104158 PC Alkyne-PEG4-NHS ester

PC Alkyne-PEG4-NHS ester

Cat. No.: B8104158
M. Wt: 653.6 g/mol
InChI Key: AOWMPLACVFKCJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PC Alkyne-PEG4-NHS ester is a useful research compound. Its molecular formula is C29H39N3O14 and its molecular weight is 653.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39N3O14/c1-4-10-40-13-15-42-17-18-43-16-14-41-12-9-30-26(33)6-5-11-44-25-20-23(32(37)38)22(19-24(25)39-3)21(2)45-29(36)46-31-27(34)7-8-28(31)35/h1,19-21H,5-18H2,2-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWMPLACVFKCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCOCC#C)OC)OC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39N3O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

PC Alkyne-PEG4-NHS ester mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of PC Alkyne-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional linker that incorporates four key chemical motifs, each contributing a specific function to its overall mechanism of action. This guide provides a detailed exploration of these components and their synergistic roles in advanced bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2][3] The molecule is structured with a phosphorylcholine (B1220837) (PC) headgroup, a terminal alkyne, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This combination allows for the stable linkage of biomolecules to other molecules of interest while enhancing biocompatibility and circulation half-life.

Core Components and Their Individual Mechanisms

The versatility of this compound arises from the distinct roles of its constituent parts.

N-Hydroxysuccinimide (NHS) Ester: The Amine-Reactive Anchor

The NHS ester is a highly efficient functional group for covalently modifying primary and secondary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies.[4]

Mechanism of Action: The reaction proceeds via a nucleophilic acyl substitution. The primary amine group on a biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[5][6] This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the amine groups are deprotonated and thus more nucleophilic.[4][7]

G cluster_0 NHS Ester-Amine Reaction Biomolecule_NH2 Biomolecule-NH₂ (e.g., Protein) Intermediate Tetrahedral Intermediate Biomolecule_NH2->Intermediate Nucleophilic Attack NHS_Ester R-C(=O)O-NHS (NHS Ester Linker) NHS_Ester->Intermediate Conjugate Biomolecule-NH-C(=O)-R (Stable Amide Bond) Intermediate->Conjugate NHS leaving group release NHS_byproduct N-Hydroxysuccinimide Intermediate->NHS_byproduct

Caption: NHS ester reaction with a primary amine to form a stable amide bond.

Polyethylene Glycol (PEG4) Spacer: The Solubility and Shielding Element

The PEG4 spacer consists of four repeating ethylene (B1197577) glycol units. This hydrophilic chain, a process known as PEGylation, imparts several beneficial properties to the conjugate.

Mechanism of Action:

  • Increased Hydrophilicity: The PEG chain enhances the water solubility of the entire conjugate, which is particularly useful for hydrophobic drugs or proteins.[8][9]

  • Steric Hindrance: The flexible PEG chain creates a "shield" around the conjugated molecule. This steric hindrance protects the biomolecule from enzymatic degradation and reduces recognition by the immune system, thereby decreasing immunogenicity and prolonging its circulation half-life.[10][11]

  • Improved Pharmacokinetics: By increasing the hydrodynamic volume of the conjugate, PEGylation reduces renal clearance, leading to a longer residence time in the body.[9][10]

Terminal Alkyne: The Click Chemistry Handle

The terminal alkyne group is a key component for "click chemistry," a class of reactions known for their high efficiency and specificity.[12]

Mechanism of Action: The alkyne serves as a reactive partner in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[13] In the presence of a copper(I) catalyst, the terminal alkyne reacts specifically with an azide-functionalized molecule to form a stable 1,4-disubstituted triazole ring.[14] This reaction is highly orthogonal, meaning it does not interfere with other functional groups typically found in biological systems, allowing for precise and efficient ligation.[14]

G cluster_1 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Alkyne Molecule 1-C≡CH (Terminal Alkyne) Triazole Molecule 1-Triazole-Molecule 2 (Stable Triazole Linkage) Alkyne->Triazole Azide (B81097) N₃-Molecule 2 (Azide) Azide->Triazole Catalyst Cu(I) Catalyst Catalyst->Triazole Catalyzes

Caption: The CuAAC reaction between a terminal alkyne and an azide.

Phosphorylcholine (PC): The Biomimetic Stealth Agent

The phosphorylcholine headgroup is a zwitterionic moiety that mimics the outer surface of red blood cell membranes.

Mechanism of Action: The PC group provides a strong "stealth" effect by creating a tightly bound hydration layer. This layer effectively prevents the non-specific adsorption of proteins (opsonization), which is the first step in clearance by the mononuclear phagocyte system.[15][16] This biomimetic surface significantly enhances the systemic circulation time and bioavailability of the conjugated molecule, complementing the effect of the PEG spacer.[15][17]

Integrated Mechanism of Action: A Two-Step Bioconjugation Strategy

The power of this compound lies in its ability to facilitate a controlled, two-step conjugation process, which is fundamental in the construction of complex biomolecules like ADCs.

  • Step 1 (Amine Conjugation): A biomolecule containing primary amines (e.g., an antibody) is reacted with the this compound. The NHS ester forms a stable amide bond with the antibody. The result is an antibody modified with a PC-PEG4-Alkyne linker.

  • Step 2 (Click Chemistry): The alkyne-modified antibody is then reacted with a second molecule that has been functionalized with an azide group (e.g., a cytotoxic drug). The CuAAC reaction specifically and efficiently links the drug to the antibody, yielding the final, functional conjugate.

G cluster_workflow Overall Workflow of this compound Start This compound Step1 Step 1: NHS Ester Reaction (pH 7.2-8.5) Start->Step1 Antibody Amine-bearing Biomolecule (e.g., Antibody) Antibody->Step1 Drug Azide-functionalized Molecule (e.g., Drug) Step2 Step 2: CuAAC Click Reaction (+ Cu(I) Catalyst) Drug->Step2 Intermediate Alkyne-Modified Antibody Step1->Intermediate Intermediate->Step2 Final Final Conjugate (e.g., ADC) Step2->Final

Caption: Two-step conjugation strategy using this compound.

Quantitative Data

The efficiency of the conjugation reactions is critical for producing homogeneous and effective bioconjugates. The following table summarizes typical quantitative data associated with the functional groups of this linker.

ParameterFunctional GroupTypical ValueConditionsReference
Reaction pH NHS Ester7.2 - 8.5Aqueous Buffer[4][7]
Half-life of Hydrolysis NHS Ester4-5 hourspH 7.0, 0°C[6]
Reaction Time (Amine) NHS Ester4 hours to overnightRoom Temperature[7]
Conjugation Efficiency NHS Ester>90%Optimized conditions[5]
Reaction Time (Click) Terminal Alkyne (CuAAC)30 - 60 minutesRoom Temperature[13]
Reaction Yield (Click) Terminal Alkyne (CuAAC)>95%Optimized catalyst/ligand[14]
Purity of Linker This compound≥95%As supplied[18]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the first step: labeling an antibody with the alkyne-functionalized linker.

Materials:

  • Antibody solution (e.g., 2 mg/mL in PBS, free of amine-containing buffers like Tris).

  • This compound.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.[7]

  • Desalting columns (e.g., Zeba Spin Desalting Columns, 40K MWCO).[19]

Methodology:

  • Antibody Preparation: If the antibody buffer contains amines (e.g., Tris, glycine), exchange it with PBS using a desalting column. Adjust the final concentration to 2 mg/mL.

  • NHS Ester Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[19]

  • Reaction Setup: Add the reaction buffer to the antibody solution to achieve a final buffer concentration of approximately 100 mM carbonate/bicarbonate.

  • Conjugation: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the antibody solution. Mix gently by pipetting.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[7]

  • Purification: Remove excess, unreacted linker using a desalting column equilibrated with PBS. The alkyne-modified antibody is now ready for the next step.

Protocol 2: CuAAC "Click" Reaction to Conjugate an Azide-Drug to the Alkyne-Antibody

This protocol outlines the second step: attaching an azide-functionalized molecule to the modified antibody.

Materials:

  • Alkyne-modified antibody from Protocol 1.

  • Azide-functionalized drug/molecule.

  • Copper(II) sulfate (B86663) (CuSO₄).

  • Sodium Ascorbate (B8700270) (freshly prepared solution).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand.

  • PBS buffer.

  • Purification system (e.g., size-exclusion chromatography).

Methodology:

  • Catalyst Preparation: In a microcentrifuge tube, mix a solution of CuSO₄ and THPTA ligand in a 1:2 molar ratio. Let it stand for 5 minutes to form the complex.[13]

  • Reaction Setup: In a separate tube, add the azide-modified drug to the alkyne-labeled antibody solution in PBS. A molar ratio of drug-to-antibody between 4:1 and 10:1 is a typical starting point.[13]

  • Initiation: Add the pre-formed Cu(I)/THPTA complex to the antibody-drug mixture. Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate (use ~40 equivalents relative to the azide).[13]

  • Incubation: Gently mix and incubate at room temperature for 30-60 minutes, protected from light.[13]

  • Purification: Purify the final antibody-drug conjugate using size-exclusion chromatography to remove the catalyst, excess drug, and other small molecules.

G cluster_exp Experimental Workflow Diagram Start Start: Purified Antibody in Amine-Free Buffer Prep_NHS Prepare 10 mg/mL PC-Alkyne-PEG4-NHS Ester in DMSO Start->Prep_NHS React_NHS Incubate Antibody + NHS Ester (2h @ RT, pH 8.3) Start->React_NHS Prep_NHS->React_NHS Purify1 Purify via Desalting Column (Removes excess linker) React_NHS->Purify1 Intermediate Result: Alkyne-Modified Antibody Purify1->Intermediate React_Click Incubate Alkyne-Ab + Azide-Drug + Catalyst + Na-Ascorbate (1h @ RT) Intermediate->React_Click Prep_Click Prepare Azide-Drug and Cu(I)-THPTA Catalyst Prep_Click->React_Click Purify2 Purify via Size-Exclusion Chromatography (SEC) React_Click->Purify2 End Final Product: Antibody-Drug Conjugate Purify2->End

Caption: A typical experimental workflow for creating an ADC.

Conclusion

This compound is a sophisticated and powerful tool for modern bioconjugation. Its mechanism of action is a result of the carefully integrated functions of its four components. The NHS ester provides a reliable method for attachment to proteins, the PEG and PC moieties offer enhanced solubility and stealth properties to improve in vivo performance, and the terminal alkyne enables highly specific and efficient "click" ligation. This combination makes it an invaluable linker for developing next-generation targeted therapies, diagnostics, and research tools.

References

solubility of PC Alkyne-PEG4-NHS ester in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the properties and applications of PC Alkyne-PEG4-NHS ester, a heterobifunctional linker critical in the field of bioconjugation and drug delivery. This document outlines its solubility characteristics, particularly in Dimethyl Sulfoxide (DMSO), and provides detailed protocols for its use in modifying biomolecules.

Core Compound Characteristics

This compound is a specialized chemical tool featuring a phosphorylcholine (B1220837) (PC) headgroup, a terminal alkyne, a 4-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This combination of functional groups makes it a versatile linker for various applications, most notably in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2][3][4][5] The PEG spacer enhances solubility and biocompatibility, while the NHS ester allows for covalent attachment to primary amines on biomolecules, and the alkyne group enables "click" chemistry reactions.[6][7]

Solubility in DMSO

The solubility of this compound in DMSO is a critical parameter for its effective use in experimental settings. DMSO is a recommended solvent for preparing stock solutions of this reagent.[8][9][10]

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO100152.99Ultrasonic assistance may be required. The hygroscopic nature of DMSO can significantly impact solubility; it is recommended to use newly opened DMSO.[2]

Experimental Protocols

Preparation of Stock Solutions

Due to the moisture-sensitive nature of the NHS ester, it is crucial to handle the compound in a dry environment and to avoid preparing stock solutions for long-term storage.[10][11][12]

Materials:

  • This compound

  • Anhydrous (dry) DMSO[13]

  • Inert gas (e.g., argon or nitrogen) for storage of unused reagent

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[10][11][12]

  • Immediately before use, weigh the desired amount of the reagent.

  • Dissolve the this compound in anhydrous DMSO to the desired concentration (e.g., 10 mM).[11][12] If solubility is a challenge, brief ultrasonication can be applied.[2]

  • If not all the reagent is used, blanket the remaining solid with an inert gas before sealing and storing at -20°C, desiccated.[6][8][10]

Protocol for Labeling Proteins with this compound

This protocol describes a general procedure for conjugating the this compound to a protein, such as an antibody, via its primary amine groups (e.g., lysine (B10760008) residues).

Materials:

  • Protein to be labeled (e.g., IgG)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.2-8.0)[11][12]

  • This compound stock solution in DMSO

  • Quenching buffer (e.g., Tris-Buffered Saline, TBS, or a glycine (B1666218) solution)[12]

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the protein in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the NHS ester.[10][11]

  • Add a calculated molar excess of the this compound stock solution to the protein solution. A common starting point is a 20-fold molar excess.[11][12] The final concentration of DMSO in the reaction mixture should ideally be kept low (e.g., <10%).[11][12]

  • Incubate the reaction mixture. Incubation can be carried out at room temperature for 30-60 minutes or on ice for 2 hours.[11][12]

  • Quench the reaction by adding the quenching buffer to consume any unreacted NHS ester.

  • Purify the labeled protein from excess, unreacted this compound and byproducts using a desalting column or dialysis.[10][11]

  • Store the purified, alkyne-labeled protein under conditions appropriate for the unmodified protein.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in using this compound.

G cluster_prep Stock Solution Preparation cluster_reaction Bioconjugation Reaction cluster_purification Purification reagent This compound (Solid) stock Concentrated Stock Solution reagent->stock Dissolve dmso Anhydrous DMSO dmso->stock reaction_mix Incubation (RT or on ice) stock->reaction_mix Add to protein protein Protein (e.g., Antibody) in Amine-Free Buffer protein->reaction_mix quench Quench Reaction (e.g., Tris buffer) reaction_mix->quench purify Purification (Dialysis / Desalting Column) quench->purify final_product Alkyne-Labeled Protein purify->final_product

Caption: Experimental workflow for protein labeling.

G cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: Click Chemistry (CuAAC) start This compound product Protein-NH-CO-PEG4-Alkyne start->product pH 7-9 protein Protein-NH2 (e.g., Lysine residue) protein->product pH 7-9 byproduct NHS product->byproduct releases final_conjugate Protein-Linker-Triazole-Molecule (e.g., ADC) product->final_conjugate Cu(I) catalyst azide Azide-Modified Molecule (e.g., Drug, Fluorophore) azide->final_conjugate

References

An In-depth Technical Guide to the Storage and Stability of PC Alkyne-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of handling, storing, and assessing the stability of PC Alkyne-PEG4-NHS ester, a heterobifunctional linker vital in bioconjugation and the development of antibody-drug conjugates (ADCs). Understanding the stability of this reagent, particularly the N-hydroxysuccinimide (NHS) ester functional group, is paramount for successful and reproducible conjugation outcomes.

Core Concepts: Chemical Reactivity and Stability

This compound is a molecule designed with two distinct reactive functionalities connected by a polyethylene (B3416737) glycol (PEG) spacer. The alkyne group facilitates "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the NHS ester reacts with primary amines (e.g., on the side chains of lysine (B10760008) residues in proteins) to form stable amide bonds.[1][2]

The primary stability concern for this and other NHS ester-containing reagents is the hydrolysis of the NHS ester group. This reaction is a competitive process to the desired amidation reaction and is highly influenced by environmental conditions, primarily pH and temperature.[3][4] Hydrolysis of the NHS ester results in a non-reactive carboxyl group, thereby inactivating the molecule and reducing the efficiency of the conjugation reaction.[5]

Data Presentation: Storage and Stability Parameters

Proper storage is crucial to maintain the reactivity of this compound. The following tables summarize the recommended storage conditions and the stability of the critical NHS ester functional group under various aqueous conditions.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationSource(s)
Solid/Powder -20°CUp to 3 years[6]
-20°CDesiccate[7][8]
In Solvent (Stock Solution) -80°CUp to 6 months[1]
-20°CUp to 1 month[1]
-80°CUp to 1 year[6]
-20°C (in DMF)1-2 months[9]

Note: To prevent moisture condensation, which can lead to hydrolysis, it is essential to allow the reagent to equilibrate to room temperature before opening the container.[10][11] Purging the container with an inert gas like nitrogen before resealing is also recommended.[10]

Table 2: Half-life of NHS Ester Hydrolysis in Aqueous Solutions

pHTemperatureHalf-lifeSource(s)
7.00°C4 to 5 hours[3][4]
7.0Not Specified~7 hours[11]
8.0Room Temperature210 minutes[12]
8.5Room Temperature180 minutes[12]
8.64°C10 minutes[3][4]
9.0Room Temperature125 minutes[12]
9.0Not SpecifiedMinutes[11]

Note: These values are for NHS esters in general and serve as a guideline for the stability of the reactive group on this compound.

Experimental Protocols

The following are generalized protocols for the handling and stability assessment of this compound.

Protocol 1: Preparation of Stock Solutions

  • Solvent Selection : Due to the water-insoluble nature of many non-sulfonated NHS esters, a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is required.[10][13] Ensure the solvent is of high quality and free of amines, which can react with the NHS ester.[9]

  • Reagent Handling : Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.[11]

  • Dissolution : Prepare the stock solution by dissolving the solid reagent in the chosen organic solvent to the desired concentration. For example, a 10-50 mg/mL solution in DMSO can be prepared.[13]

  • Storage : Store the stock solution at -20°C or -80°C in a desiccated environment.[1][6] Aqueous solutions of NHS esters should be used immediately.[9]

Protocol 2: Assessment of NHS Ester Hydrolysis and Reactivity

This protocol allows for a qualitative or semi-quantitative assessment of the activity of the NHS ester. The principle is based on the fact that the hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light in the 260-280 nm range.[3][10]

  • Initial Absorbance Measurement :

    • Dissolve 1-2 mg of the this compound reagent in 2 mL of an amine-free buffer (e.g., phosphate (B84403) buffer, pH 7-8).[10]

    • Prepare a control tube with 2 mL of the same buffer.

    • Measure the absorbance of the reagent solution at 260 nm against the buffer-only control.

  • Forced Hydrolysis :

    • Add a strong base (e.g., NaOH) to the reagent solution to raise the pH above 8, which will rapidly hydrolyze the NHS ester.[14]

    • Allow the solution to incubate for a few minutes to ensure complete hydrolysis.

  • Final Absorbance Measurement :

    • Measure the absorbance of the base-treated solution at 260 nm.

  • Interpretation :

    • If the absorbance after base treatment is significantly greater than the initial absorbance, the NHS ester reagent is active.[10]

    • If there is little to no change in absorbance, the reagent has likely already hydrolyzed and is inactive.[10]

For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to monitor the disappearance of the starting material and the appearance of the hydrolyzed product over time in a buffered solution.[12]

Mandatory Visualizations

The following diagrams illustrate the key chemical structures, reactions, and workflows associated with this compound.

Caption: Structure of this compound.

G cluster_reaction Desired Amidation Reaction cluster_hydrolysis Competing Hydrolysis reagent This compound product Stable Amide Bond (PC Alkyne-PEG4-CO-NH-Protein) reagent->product + Amine (pH 7.2-8.5) hydrolyzed Inactive Carboxylate (PC Alkyne-PEG4-COOH) reagent->hydrolyzed + H2O (increases with pH) amine Primary Amine (e.g., Protein-NH2) nhs N-hydroxysuccinimide (byproduct)

Caption: Reaction pathways of this compound.

G Workflow for Stability Assessment cluster_quant Quantitative Analysis (HPLC) start Prepare fresh solution of This compound in amine-free buffer measure1 Measure initial absorbance at 260 nm (Time = 0) start->measure1 incubate Incubate solution under specific conditions (pH, Temperature) measure1->incubate measure_t Measure absorbance at 260 nm at various time points incubate->measure_t hplc_inject Inject aliquots onto reverse-phase HPLC incubate->hplc_inject measure_t->measure_t hplc_analyze Quantify peak area of parent compound vs. time hplc_inject->hplc_analyze

References

An In-depth Technical Guide to PC Alkyne-PEG4-NHS Ester (CAS Number 1802907-98-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC Alkyne-PEG4-NHS ester, with CAS number 1802907-98-7, is a versatile heterobifunctional linker molecule integral to the advancement of bioconjugation, chemical biology, and targeted drug delivery systems.[1][2] This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use. The molecule features three key components: a photocleavable (PC) linker, a terminal alkyne group, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functionalities allows for the light-triggered release of conjugated molecules, participation in highly efficient click chemistry reactions, and covalent attachment to primary amines on biomolecules.[1][2]

The primary application of this compound is in the construction of antibody-drug conjugates (ADCs), where it serves as a cleavable linker between the antibody and a cytotoxic payload.[3][4][5][6][7][8][9] The photocleavable nature of the linker provides spatiotemporal control over drug release, a desirable feature for minimizing off-target toxicity and enhancing the therapeutic window of ADCs.[10][11]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for designing and executing experiments, as well as for the proper storage and handling of the compound.

PropertyValueReference(s)
CAS Number 1802907-98-7[1]
Molecular Formula C29H39N3O14[1]
Molecular Weight 653.6 g/mol [1]
Purity ≥95%[1][2]
Appearance Viscous Liquid[5]
Storage (Powder/Pure) -20°C[1][2]
Storage (In Solvent) -80°C (up to 1 year), -20°C (up to 1 month)[4][7]
Shipping Condition Ambient Temperature or Blue Ice[1][7]

Key Functional Groups and Their Reactivity

N-Hydroxysuccinimide (NHS) Ester

The NHS ester is a highly reactive functional group that specifically targets primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds.[2][12] This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5).

Alkyne Group

The terminal alkyne group enables this linker to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][][14] This reaction is highly specific, efficient, and biocompatible, allowing for the covalent attachment of the linker to molecules bearing an azide (B81097) group.[][14][15]

Photocleavable (PC) Linker

The photocleavable linker, often based on a nitrobenzyl or coumarin (B35378) moiety, allows for the controlled cleavage of the conjugate upon exposure to light of a specific wavelength (typically UV or near-UV).[10][11][16] This feature is particularly valuable in drug delivery applications for targeted release of a therapeutic agent.[2][10][11]

Experimental Protocols

The following are detailed methodologies for the key applications of this compound.

Protocol 1: Conjugation to a Protein via NHS Ester Coupling

This protocol describes the general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Desalting column (e.g., Sephadex G-25)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: If the protein solution contains primary amines (e.g., Tris buffer or ammonium (B1175870) salts), exchange the buffer to an amine-free buffer such as PBS at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Adjust the pH of the protein solution to 8.0-8.5 with the reaction buffer.

    • Add the dissolved this compound to the protein solution at a molar excess of 5-20 fold. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling (DOL) by UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the steps for conjugating the alkyne-modified protein (from Protocol 1) to an azide-containing molecule (e.g., a drug or a fluorescent probe).

Materials:

  • Alkyne-modified protein

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., TBTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water (freshly prepared).

    • Prepare a 10 mM stock solution of TBTA in DMSO.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-modified protein and the azide-containing molecule at a desired molar ratio (typically 1:5 to 1:10).

    • Add the copper ligand (TBTA) to a final concentration of 100-500 µM.

    • Add CuSO4 to a final concentration of 50-250 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.

  • Purification: Purify the resulting conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove the catalyst, excess reagents, and unreacted starting materials.

  • Characterization: Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays.

Protocol 3: Photocleavage of the Conjugate

This protocol provides a general guideline for the light-induced cleavage of the PC linker.

Materials:

  • Purified conjugate containing the this compound linker

  • UV lamp or other light source with an appropriate wavelength (typically in the range of 350-400 nm)

  • Suitable buffer for the released molecule

Procedure:

  • Sample Preparation: Prepare a solution of the conjugate in a UV-transparent cuvette or plate.

  • Irradiation: Expose the sample to a UV light source at a specific wavelength and intensity. The optimal exposure time and intensity will depend on the specific photocleavable group and the desired extent of cleavage and should be determined experimentally.

  • Analysis: Analyze the cleavage products using methods such as HPLC, mass spectrometry, or functional assays to confirm the release of the conjugated molecule.

Visualizing Workflows and Relationships

Bioconjugation and Payload Attachment Workflow

The following diagram illustrates the sequential steps involved in using this compound to create an antibody-drug conjugate.

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Payload Conjugation (Click Chemistry) Antibody Antibody (with primary amines) Modified_Antibody Alkyne-Modified Antibody Antibody->Modified_Antibody NHS Ester Reaction Linker This compound Linker->Modified_Antibody Modified_Antibody_2 Alkyne-Modified Antibody Payload Azide-Payload (e.g., Drug) ADC Antibody-Drug Conjugate (ADC) Payload->ADC Modified_Antibody_2->ADC CuAAC Reaction

Sequential workflow for ADC synthesis.
Logical Relationship of Functional Moieties

This diagram shows the relationship between the functional groups of the linker and their respective reaction partners.

G Linker NHS Ester PEG4 Spacer Photocleavable Group Alkyne Amine Primary Amine (e.g., on Protein) Linker:nhs->Amine Forms Amide Bond Azide Azide Group (e.g., on Payload) Linker:alkyne->Azide Forms Triazole Ring (Click Chemistry) Light UV Light Linker:pc->Light Induces Cleavage

Functional group reactivity diagram.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and chemical biology. Its trifunctional nature allows for a modular and controlled approach to the synthesis of complex bioconjugates. The ability to link molecules to proteins via a stable amide bond, attach payloads through highly efficient click chemistry, and then release them on demand with light makes this linker particularly well-suited for the development of next-generation antibody-drug conjugates and other targeted therapies. The experimental protocols provided in this guide offer a starting point for the successful application of this reagent in various research settings. As with any bioconjugation reaction, optimization of reaction conditions is crucial to achieve the desired outcome.

References

In-Depth Technical Guide: PC Alkyne-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols for PC Alkyne-PEG4-NHS ester, a versatile heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).

Core Properties and Functionality

This compound is a molecule engineered with three key functional components:

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the covalent attachment of the linker to proteins, antibodies, or other biomolecules containing primary amines (e.g., lysine (B10760008) residues).

  • Alkyne Group: This terminal alkyne enables the attachment of azide-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.

  • Photocleavable (PC) Linker: A light-sensitive moiety is integrated into the linker's structure, allowing for the controlled release of conjugated molecules upon exposure to specific wavelengths of light.

  • Polyethylene (B3416737) Glycol (PEG4) Spacer: A four-unit polyethylene glycol spacer enhances solubility and reduces steric hindrance, improving reaction efficiency and the pharmacokinetic properties of the final conjugate.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Weight 653.64 g/mol [1][]
Molecular Formula C₂₉H₃₉N₃O₁₄[1][3][4]
CAS Number 1802907-98-7[1][3][4]
Purity ≥95%[1][4]
Storage Conditions -20°C[1][4]

Experimental Protocols

The following are detailed methodologies for the key experimental applications of this compound.

Protocol 1: Conjugation of this compound to a Primary Amine-Containing Protein (e.g., an Antibody)

This protocol describes the initial step of attaching the linker to a protein.

Materials:

  • Protein (e.g., IgG)

  • This compound

  • Reaction Buffer: Amine-free buffer such as 0.1 M phosphate-buffered saline (PBS), pH 7.2-7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification equipment (e.g., dialysis cassettes, spin desalting columns)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein solution contains amine-containing buffers (e.g., Tris), exchange it with the reaction buffer using dialysis or a desalting column.

  • Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM). The NHS ester is moisture-sensitive and will hydrolyze, so do not prepare stock solutions for long-term storage.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours on ice.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and quenching buffer components using a spin desalting column or dialysis against the reaction buffer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the protein concentration and, if possible, using analytical techniques such as mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol outlines the "click" reaction to attach an azide-modified molecule to the alkyne-functionalized protein.

Materials:

  • Alkyne-functionalized protein from Protocol 1

  • Azide-modified molecule (e.g., a cytotoxic drug, fluorescent dye)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation: Prepare stock solutions of the azide-modified molecule, CuSO₄, sodium ascorbate, and THPTA in an appropriate solvent (e.g., water or DMSO).

  • Reaction Mixture: In a reaction tube, combine the alkyne-functionalized protein with the azide-modified molecule. A typical molar ratio is 1:4 to 1:10 (protein:azide molecule).

  • Catalyst Addition: Add the copper ligand (THPTA) to the CuSO₄ solution in a 1:2 molar ratio to form the copper(I) complex. Then, add the copper complex and the reducing agent (sodium ascorbate) to the reaction mixture.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or 37°C.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted molecules and the copper catalyst.

Protocol 3: Photocleavage of the Conjugate

This protocol describes the light-induced release of the conjugated molecule.

Materials:

  • Purified conjugate from Protocol 2

  • Light source (e.g., UV lamp, high-power LED) with the appropriate wavelength for the specific photocleavable linker (typically in the UV-A range, ~365 nm).

Procedure:

  • Sample Preparation: Prepare the conjugate in a suitable buffer in a UV-transparent container (e.g., quartz cuvette).

  • Irradiation: Expose the sample to the light source. The duration and intensity of the light exposure will depend on the specific photocleavable linker and the desired extent of cleavage. This may require optimization for specific applications.

  • Analysis: Analyze the sample using techniques such as HPLC, mass spectrometry, or functional assays to confirm the cleavage and release of the conjugated molecule.

Visualizations

Antibody-Drug Conjugate (ADC) Synthesis Workflow

The following diagram illustrates the overall workflow for synthesizing an ADC using this compound.

ADC_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug Conjugation cluster_2 Step 3: Photocleavage Antibody Antibody (with primary amines) Modified_Ab Alkyne-Modified Antibody Antibody->Modified_Ab NHS Ester Reaction Linker This compound Linker->Modified_Ab Modified_Ab_ref Modified_Ab->Modified_Ab_ref Click Chemistry (CuAAC) Azide_Drug Azide-Modified Drug ADC Antibody-Drug Conjugate (ADC) Azide_Drug->ADC ADC_ref ADC->ADC_ref Light-Induced Cleavage Released_Drug Released Drug Light Light (e.g., 365 nm) Light->Released_Drug Functional_Groups cluster_reactants Reactants cluster_reactions Reactions PC_Linker This compound NHS_Reaction Amine Coupling PC_Linker->NHS_Reaction NHS Ester Click_Reaction Click Chemistry (CuAAC) PC_Linker->Click_Reaction Alkyne Photocleavage Photocleavage PC_Linker->Photocleavage PC Moiety Protein Protein (Primary Amine) Protein->NHS_Reaction Azide_Molecule Azide-Containing Molecule Azide_Molecule->Click_Reaction Light Light Light->Photocleavage

References

A Technical Guide to Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has revolutionized the field of bioconjugation, offering a suite of reactions that are highly efficient, selective, and biocompatible.[1][2] This guide provides an in-depth exploration of the core principles of click chemistry and its application in bioconjugation, with a focus on its utility in research and drug development.[]

Core Principles of Click Chemistry

Coined by K.B. Sharpless, the term "click chemistry" describes a class of reactions that are modular, wide in scope, high-yielding, and generate inoffensive byproducts.[2][4] For a reaction to be considered a "click" reaction, it should ideally be:

  • Bioorthogonal: The reacting functional groups do not interact with or interfere with biological molecules or processes.[1][5]

  • High Yielding: The reaction proceeds to completion or near completion.

  • Simple Reaction Conditions: The reaction occurs under mild, often aqueous, conditions and at or near physiological temperature and pH.[6]

  • Readily Available Starting Materials: The reactants are easy to prepare or are commercially available.[7]

  • Stable and Inoffensive Products: The resulting linkage is stable, and the byproducts are non-toxic.

These characteristics make click chemistry an invaluable tool for selectively attaching probes, such as fluorescent dyes or affinity tags, to biomolecules, and for constructing complex architectures like antibody-drug conjugates (ADCs).[][6]

Key Click Chemistry Reactions for Bioconjugation

Several click chemistry reactions have been widely adopted for bioconjugation. The most prominent among these are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Thiol-ene Radical Addition, and the Inverse Electron Demand Diels-Alder (IEDDA) reaction.[2][8]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving the copper(I)-catalyzed cycloaddition of an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[2][9] This reaction is highly efficient and specific, with nearly quantitative yields even at low reactant concentrations.[9]

However, the requirement for a copper catalyst can be a drawback for in vivo applications due to the potential cytotoxicity of copper ions.[10] To mitigate this, ligands such as THPTA are often used to stabilize the copper(I) oxidation state and protect biomolecules from reactive oxygen species.[11][12]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity concerns of CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[13] This reaction utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a copper catalyst.[14][] The high ring strain of the cyclooctyne provides the driving force for the reaction.[16] SPAAC is bioorthogonal and has been widely used for in vivo labeling and imaging.[][17]

Thiol-ene Reaction

The thiol-ene reaction involves the radical-mediated addition of a thiol to an alkene (ene).[18] This reaction is highly efficient and can be initiated by light or a radical initiator.[19][20] It is particularly useful for conjugating to cysteine residues in proteins.[21][22] The resulting thioether bond is stable and robust.[20]

Inverse Electron Demand Diels-Alder (IEDDA) Reaction

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a cycloaddition between an electron-rich dienophile and an electron-deficient diene, typically a tetrazine.[23][24] This reaction is exceptionally fast, with second-order rate constants that are orders of magnitude higher than other click reactions.[25][26] The IEDDA reaction is highly bioorthogonal and has found extensive use in live-cell imaging and pre-targeted drug delivery.[23][27]

Quantitative Comparison of Click Chemistry Reactions

The choice of click chemistry reaction often depends on the specific application, considering factors like reaction kinetics, biocompatibility, and the nature of the biomolecule. The following table summarizes key quantitative data for the most common click chemistry reactions used in bioconjugation.

ReactionTypical Second-Order Rate Constant (M⁻¹s⁻¹)Catalyst RequiredKey Features
CuAAC 10² - 10³Copper(I)High yield, regiospecific, potential cytotoxicity.[5][28]
SPAAC 10⁻³ - 1NoneBioorthogonal, suitable for in vivo applications, slower than CuAAC.[5][25]
Thiol-ene ~10³Radical Initiator (e.g., UV light)Cysteine-specific, forms stable thioether linkage.[8][18]
IEDDA 10³ - 10⁶NoneExtremely fast kinetics, highly bioorthogonal, ideal for in vivo applications.[5][25]

Logical Relationships and Workflows

The selection of a click chemistry strategy involves considering the reaction type and the desired bioconjugation outcome.

cluster_ClickChemistry Click Chemistry for Bioconjugation cluster_AzideAlkyne Azide-Alkyne Cycloadditions cluster_OtherReactions Other Key Click Reactions Click_Chemistry Click Chemistry Azide_Alkyne Azide-Alkyne Cycloaddition Click_Chemistry->Azide_Alkyne Other_Reactions Other Reactions Click_Chemistry->Other_Reactions CuAAC CuAAC (Copper-Catalyzed) Azide_Alkyne->CuAAC SPAAC SPAAC (Strain-Promoted) Azide_Alkyne->SPAAC Thiol_ene Thiol-ene Reaction Other_Reactions->Thiol_ene IEDDA IEDDA Reaction Other_Reactions->IEDDA

Caption: Classification of major click chemistry reactions used in bioconjugation.

The experimental workflow for a typical bioconjugation experiment using click chemistry involves several key steps, from preparation of the biomolecule and reporter molecule to the final purification of the conjugate.

Start Start: Prepare Biomolecule (e.g., Protein, Antibody) Introduce_Handle Introduce Click Handle (Azide or Alkyne) Start->Introduce_Handle Click_Reaction Perform Click Reaction (e.g., CuAAC, SPAAC) Introduce_Handle->Click_Reaction Prepare_Reporter Prepare Reporter Molecule (e.g., Fluorophore, Drug) with complementary handle Prepare_Reporter->Click_Reaction Purification Purify Bioconjugate (e.g., Chromatography) Click_Reaction->Purification Analysis Analyze Conjugate (e.g., SDS-PAGE, Mass Spec) Purification->Analysis End End: Purified Bioconjugate Analysis->End

Caption: General experimental workflow for a bioconjugation using click chemistry.

Detailed Experimental Protocols

The following are generalized protocols for the key click chemistry reactions. Optimization may be required for specific biomolecules and reagents.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified biomolecule with an azide-containing cargo.

Materials:

  • Alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-containing cargo molecule.

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).[29]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water).[12]

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).[11]

  • Aminoguanidine (B1677879) stock solution (e.g., 100 mM in water).[9]

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-containing cargo. The final concentration of the limiting reactant is typically in the low micromolar range.[11]

  • Prepare a premixed solution of CuSO₄ and THPTA ligand. A 1:5 molar ratio of Cu:ligand is common.[11][12]

  • Add the premixed copper/ligand solution to the reaction mixture. The final copper concentration is typically 50-250 µM.[12]

  • Add aminoguanidine to the reaction mixture to a final concentration of 5 mM.[9]

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.[11]

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the bioconjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove excess reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of an azide-modified protein with a cyclooctyne-containing reagent.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).[16]

  • Cyclooctyne reagent (e.g., DBCO, BCN) stock solution in DMSO.[7][16]

  • Desalting column.

Procedure:

  • To the solution of the azide-modified protein, add the cyclooctyne reagent. A 2-10 fold molar excess of the cyclooctyne is a typical starting point.[7][16]

  • Ensure the final concentration of DMSO in the reaction mixture is kept low (ideally <5% v/v) to maintain protein stability.[16]

  • Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours.[16] Reaction times can be significantly shorter depending on the specific cyclooctyne and azide.

  • Remove the excess, unreacted cyclooctyne reagent using a desalting column.[7]

  • The purified bioconjugate is ready for downstream applications.

Protocol 3: Thiol-ene Radical Addition

This protocol describes the conjugation of a thiol-containing biomolecule (e.g., a protein with an accessible cysteine) to an alkene-modified molecule.

Materials:

  • Thiol-containing biomolecule in a suitable buffer.

  • Alkene-modified molecule.

  • Radical initiator (e.g., a photoinitiator for UV-initiated reactions).

Procedure:

  • Combine the thiol-containing biomolecule and the alkene-modified molecule in a reaction vessel.

  • If using a photoinitiator, add it to the reaction mixture.

  • Initiate the reaction by exposing the mixture to UV light for a specified period. The reaction can also be initiated thermally with an appropriate initiator.

  • Monitor the reaction progress using a suitable analytical technique (e.g., mass spectrometry).

  • Purify the resulting bioconjugate to remove unreacted starting materials and initiator byproducts.

Protocol 4: Inverse Electron Demand Diels-Alder (IEDDA) Reaction

This protocol details the conjugation of a tetrazine-modified molecule to a trans-cyclooctene (B1233481) (TCO)-labeled biomolecule.

Materials:

  • TCO-labeled biomolecule in a suitable buffer.

  • Tetrazine-functionalized molecule.

Procedure:

  • Mix the TCO-labeled biomolecule and the tetrazine-functionalized molecule in a 1:1 to 1:1.5 molar ratio.[30]

  • The reaction proceeds rapidly at room temperature. Incubation for 30 minutes to 2 hours is often sufficient.[30]

  • The reaction can be monitored by the disappearance of the tetrazine's color.[27]

  • If necessary, purify the final conjugate using a suitable method like size-exclusion chromatography.[30]

Applications in Drug Development and Research

Click chemistry has become an indispensable tool in various aspects of drug discovery and biomedical research.[1][4]

  • Antibody-Drug Conjugates (ADCs): Click chemistry enables the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to homogeneous ADCs with improved therapeutic indices.[31][32]

  • Proteomics and Activity-Based Protein Profiling (ABPP): Click chemistry is used to label and identify specific proteins or enzyme activities within complex biological samples.[33][34][35]

  • Imaging and Diagnostics: The bioorthogonality of click reactions allows for the labeling of biomolecules in living cells and organisms for imaging and diagnostic purposes.[][23]

  • Drug Discovery: Click chemistry is employed to rapidly synthesize libraries of compounds for high-throughput screening and lead optimization.[1][4]

The diagram below illustrates a conceptual signaling pathway where click chemistry can be utilized to label and study a protein of interest (POI).

Ligand Ligand Receptor Receptor Ligand->Receptor Binding POI Protein of Interest (POI) (Metabolically Labeled with Azide) Receptor->POI Activation Downstream_Effector Downstream Effector POI->Downstream_Effector Signaling Click_Reaction Click Reaction (e.g., SPAAC) POI->Click_Reaction Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response Reporter Alkyne-Reporter (e.g., Fluorophore) Reporter->Click_Reaction Labeled_POI Labeled POI Click_Reaction->Labeled_POI

Caption: Conceptual signaling pathway illustrating the use of click chemistry for protein labeling.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with PC Alkyne-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PC Alkyne-PEG4-NHS ester is a versatile, heterobifunctional, and photocleavable linker designed for the precise modification of proteins. This reagent is particularly valuable in the construction of antibody-drug conjugates (ADCs), targeted drug delivery systems, and for applications in chemical biology and proteomics.

The linker possesses two key reactive moieties:

  • An N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form a stable amide bond.[][2]

  • A terminal alkyne group that allows for subsequent conjugation to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[3]

A central feature of this linker is its photocleavable (PC) o-nitrobenzyl group, which allows for the release of the conjugated molecule upon exposure to UV light (typically around 365 nm).[4][5] This property enables spatiotemporal control over the release of payloads, making it an invaluable tool for controlled drug delivery. The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces steric hindrance.[6][7]

Principle of the Reaction

The labeling process involves a two-step conceptual workflow. First, the NHS ester of the linker reacts with primary amines on the protein surface in a process known as acylation. This reaction is highly dependent on pH, with an optimal range of 7.2-8.5.[2][8] At a physiological pH, the primary amine is sufficiently deprotonated to act as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[]

The second step, which is application-dependent, involves the reaction of the terminal alkyne with an azide-modified molecule of interest (e.g., a cytotoxic drug, a fluorescent dye, or a biotin (B1667282) tag) via click chemistry.

Quantitative Data Summary

The efficiency of protein labeling with NHS esters is influenced by several factors, including the molar ratio of the linker to the protein, protein concentration, pH, and reaction time. The following tables provide a summary of typical reaction parameters and expected outcomes for the labeling of a standard IgG antibody.

Table 1: Recommended Molar Excess of this compound for IgG Labeling

Target Degree of Labeling (DOL)Molar Excess of Linker (Linker:Protein)
2 - 45:1 to 10:1
4 - 610:1 to 20:1
> 6> 20:1

Note: The optimal molar excess should be determined empirically for each specific protein and desired DOL. Higher molar excess can lead to increased labeling but also a greater risk of protein aggregation and loss of activity.[6]

Table 2: Influence of pH on NHS Ester Reaction Efficiency

pHHalf-life of NHS Ester Hydrolysis (at 4°C)Labeling Reaction Efficiency
7.04-5 hoursModerate
8.0~1 hourHigh
8.6~10 minutesVery High (competing hydrolysis is significant)

Data is representative for typical NHS esters and highlights the trade-off between reaction rate and linker stability.[2]

Experimental Protocols

Materials and Reagents
  • This compound

  • Protein of interest (e.g., IgG antibody) at a concentration of 1-10 mg/mL

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., desalting columns, dialysis cassettes, or size-exclusion chromatography)

Protocol for Protein Labeling
  • Buffer Exchange: Ensure the protein is in an amine-free buffer at the desired pH (e.g., PBS, pH 7.4). If the protein solution contains primary amines (like Tris or glycine), perform a buffer exchange using a desalting column or dialysis.[9]

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM. The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[6]

  • Labeling Reaction: Add the desired molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to prevent protein denaturation.[10]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Gentle mixing is recommended.[10]

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[9]

  • Purification: Remove the excess, unreacted linker and by-products by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Determination of Degree of Labeling (DOL)

The DOL, which is the average number of linker molecules per protein, can be determined using various methods, including mass spectrometry (MALDI-TOF or ESI-MS) or by conjugating an azide-containing fluorophore via click chemistry and using UV-Vis spectroscopy.

Visualizations

Experimental Workflow for Protein Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p_prep Protein in Amine-Free Buffer (pH 7.2-8.0) mix Add Linker to Protein (5-20x Molar Excess) p_prep->mix linker_prep Dissolve PC Alkyne-PEG4-NHS in DMSO/DMF (10 mM) linker_prep->mix incubate Incubate (30-60 min RT or 2h on ice) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (Desalting Column/Dialysis) quench->purify analyze Characterize Conjugate (DOL, Purity) purify->analyze

Caption: Workflow for labeling a protein with this compound.

Mechanism of Action for an ADC with a Photocleavable Linker

G cluster_cell Target Cancer Cell receptor Cell Surface Receptor endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking drug_release Drug Release lysosome->drug_release 4. Photocleavage nucleus Nucleus dna_damage DNA Damage & Apoptosis nucleus->dna_damage 6. Cytotoxicity adc Antibody-Drug Conjugate (ADC) adc->receptor 1. Binding drug_release->nucleus 5. Drug Diffusion light UV Light (365 nm) light->drug_release

Caption: ADC mechanism with a light-cleavable linker.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Degree of Labeling (DOL) Protein concentration is too low.Increase protein concentration to >1 mg/mL.[6]
pH of the reaction buffer is too low.Increase the pH of the reaction buffer to 8.0-8.5.[7]
Hydrolysis of the NHS ester.Prepare the NHS ester solution immediately before use.[9]
Protein Aggregation Molar excess of the linker is too high.Perform a titration to find the optimal molar excess.
High concentration of organic solvent.Ensure the final concentration of DMF/DMSO is less than 10%.[10]
Loss of Protein Activity Labeling of critical lysine residues.Reduce the molar excess of the linker to achieve a lower DOL.

Storage and Stability

  • This compound (lyophilized): Store at -20°C, desiccated. Equilibrate the vial to room temperature before opening to prevent moisture condensation.[11]

  • Labeled Protein Conjugate: Store under conditions optimal for the unlabeled protein. For long-term storage, consider adding a cryoprotectant (e.g., glycerol) and storing at -80°C in single-use aliquots.

Conclusion

This compound is a powerful tool for protein modification, offering a combination of amine-reactivity, a click-ready alkyne handle, and photocleavability. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this linker in their studies, from initial labeling to downstream applications in targeted therapies and beyond. Empirical optimization of reaction conditions is recommended to achieve the desired labeling outcome for each specific application.

References

Application Notes and Protocols for Cell Surface Protein Labeling with PC Alkyne-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing PC Alkyne-PEG4-NHS ester for the targeted labeling of cell surface proteins. This bifunctional linker enables a two-step labeling strategy, offering high specificity and versatility for a range of downstream applications, including proteomic analysis, cell tracking, and antibody-drug conjugate (ADC) development.[1][2]

Introduction

This compound is a versatile reagent designed for a two-stage modification of cell surface proteins. The molecule features two key functional groups:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH2) found on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[3] This reaction forms a stable amide bond, covalently attaching the linker to cell surface proteins.

  • A terminal alkyne group that serves as a handle for a subsequent bioorthogonal "click" reaction.[2] This allows for the attachment of a wide variety of azide-modified molecules, such as fluorescent dyes, biotin, or cytotoxic drugs, in a highly specific and efficient manner.

The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and biocompatibility of the linker.[1]

Principle of the Method

The labeling process is a sequential, two-step procedure:

  • Amine Labeling: Live cells are incubated with this compound. The NHS ester moiety selectively reacts with primary amines on extracellularly exposed proteins. To ensure cell surface specificity, it is crucial to use a membrane-impermeable version of the NHS ester, such as a sulfo-NHS ester, or to perform the reaction under conditions that minimize internalization.[4]

  • Click Chemistry Reaction: Following the initial labeling and removal of excess linker, the alkyne-modified cell surface proteins are then available for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5] This "click" reaction covalently attaches an azide-containing molecule of interest to the alkyne handle. The reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.[6]

Applications

The versatility of this two-step labeling strategy makes it suitable for a wide range of applications in research and drug development:

  • Proteomic Analysis: Cell surface proteins can be biotinylated via an azide-biotin conjugate, followed by streptavidin-based enrichment and mass spectrometry analysis to identify and quantify the cell surface proteome.

  • Cell Imaging and Tracking: Fluorescent dyes containing an azide (B81097) group can be "clicked" onto the cell surface for visualization by microscopy or flow cytometry.

  • Antibody-Drug Conjugate (ADC) Development: This linker can be used in the synthesis of ADCs, where a cytotoxic drug with an azide group is attached to an antibody that has been modified with the alkyne linker.[2]

  • Proximity Ligation Assays: The alkyne handle can be used to attach oligonucleotides for proximity-based detection of protein-protein interactions.

Experimental Protocols

The following protocols provide a general framework for the two-step labeling of cell surface proteins using this compound. Optimization of reagent concentrations, incubation times, and cell densities may be required for specific cell types and applications.

Protocol 1: Labeling of Cell Surface Amines with this compound

Materials:

  • This compound

  • Live cells in suspension or adherent culture

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., PBS with 100 mM glycine (B1666218) or Tris)

Procedure:

  • Cell Preparation:

    • For adherent cells, grow cells to the desired confluency in a culture plate.

    • For suspension cells, harvest and wash the cells twice with ice-cold, amine-free PBS. Resuspend the cells at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL in ice-cold, amine-free PBS.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.

  • Labeling Reaction:

    • Add the this compound stock solution to the cell suspension or overlay on adherent cells to a final concentration of 0.1-1 mM.

    • Incubate for 30 minutes at 4°C with gentle agitation. Incubation at 4°C minimizes endocytosis of the labeled proteins.[4]

  • Quenching:

    • Add quenching buffer to a final concentration of 100 mM to stop the reaction.

    • Incubate for 10 minutes at 4°C.

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove unreacted linker and quenching buffer.

Protocol 2: On-Cell Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Alkyne-labeled cells (from Protocol 1)

  • Azide-containing molecule of interest (e.g., azide-fluorophore, azide-biotin)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Copper-chelating ligand (e.g., THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • PBS

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-containing molecule in DMSO or water.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 250 mM stock solution of THPTA in water.

    • Prepare a 500 mM stock solution of sodium ascorbate (B8700270) in water immediately before use.

  • Click Reaction Cocktail Preparation:

    • In a microcentrifuge tube, combine the following reagents in order to prepare the click reaction cocktail (for a 1 mL final reaction volume):

      • Azide-containing molecule stock solution to a final concentration of 10-100 µM.

      • CuSO4 stock solution to a final concentration of 100-500 µM.

      • THPTA stock solution to a final concentration of 500-2500 µM.

      • PBS to bring the volume to just under 1 mL.

  • Click Reaction:

    • Resuspend the alkyne-labeled cells in the click reaction cocktail.

    • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 1-5 mM.

    • Incubate for 30-60 minutes at room temperature, protected from light if using a fluorescent azide.

  • Washing:

    • Wash the cells three times with PBS to remove unreacted click chemistry reagents.

  • Downstream Analysis:

    • The labeled cells are now ready for downstream applications such as flow cytometry, microscopy, or cell lysis for proteomic analysis.

Quantitative Data and Optimization

While specific quantitative data on the labeling efficiency of this compound on various cell lines is not extensively available in the public domain, the following tables provide typical concentration ranges and conditions for optimizing the two-step labeling protocol.

Table 1: Optimization of NHS Ester Labeling

ParameterRecommended RangeNotes
This compound Concentration 0.1 - 2 mMHigher concentrations may increase labeling but can also lead to increased cell death.
Cell Density 1x10^6 - 2x10^7 cells/mLHigher cell densities can improve labeling efficiency.
pH 7.2 - 8.5Optimal pH for NHS ester reaction with primary amines.[3]
Incubation Time 15 - 60 minutesLonger incubation times may not significantly increase labeling and can affect cell viability.
Temperature 4°CRecommended to minimize internalization of labeled proteins.[4]

Table 2: Optimization of On-Cell CuAAC Reaction

ParameterRecommended RangeNotes
Azide-Molecule Concentration 10 - 200 µMShould be in excess of the estimated number of alkyne groups on the cell surface.
CuSO4 Concentration 50 - 500 µMHigher concentrations can be toxic to cells.
Ligand (THPTA) Concentration 250 - 2500 µMA 5:1 molar ratio of ligand to copper is recommended to protect cells from copper toxicity.
Sodium Ascorbate Concentration 1 - 10 mMShould be in excess to ensure complete reduction of Cu(II) to Cu(I).
Incubation Time 30 - 90 minutesLonger incubation times may be necessary for less reactive azides or lower alkyne densities.
Temperature Room TemperatureThe reaction is typically efficient at room temperature.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Click Chemistry start Live Cells add_linker Add this compound start->add_linker incubate_nhs Incubate at 4°C add_linker->incubate_nhs quench Quench with Glycine/Tris incubate_nhs->quench wash_1 Wash Cells quench->wash_1 alkyne_cells Alkyne-Modified Cells wash_1->alkyne_cells Proceed to Step 2 add_click_reagents Add Azide-Molecule, CuSO4, THPTA alkyne_cells->add_click_reagents add_ascorbate Add Sodium Ascorbate to Initiate add_click_reagents->add_ascorbate incubate_click Incubate at Room Temp. add_ascorbate->incubate_click wash_2 Wash Cells incubate_click->wash_2 analysis Downstream Analysis (e.g., Imaging, Proteomics) wash_2->analysis

Caption: Experimental workflow for two-step cell surface protein labeling.

G cluster_0 Cell Surface Protein cluster_1 This compound cluster_2 Azide-Modified Molecule cluster_3 Catalyst System protein Protein-NH2 (Lysine or N-terminus) labeled_protein Protein-NH-CO-PEG4-Alkyne protein->labeled_protein NHS Ester Reaction (pH 7.2-8.5) linker NHS-PEG4-Alkyne azide N3-Molecule (e.g., Fluorophore, Biotin) final_product Protein-NH-CO-PEG4-Triazole-Molecule azide->final_product CuAAC 'Click' Reaction catalyst Cu(I) generated from CuSO4 + Sodium Ascorbate catalyst->final_product labeled_protein->final_product

Caption: Chemical pathway of the two-step labeling reaction.

References

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient, reliable, and versatile method for forging covalent bonds.[1][2] This reaction's exceptional characteristics, including its high regioselectivity, mild reaction conditions, and tolerance of a wide array of functional groups, have cemented its importance in diverse scientific fields such as drug discovery, materials science, and bioconjugation.[1][2][3] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often necessitates harsh conditions and results in a mixture of regioisomers, the CuAAC reaction proceeds readily at ambient temperatures to exclusively yield the 1,4-disubstituted 1,2,3-triazole product.[1][4]

The CuAAC reaction is a prime example of a bioorthogonal reaction, meaning it can proceed within a biological system without interfering with native biochemical processes.[3][5] This has led to its extensive use in labeling and detecting a wide range of biomolecules, including proteins, glycans, lipids, and nucleic acids.[5] In drug development, CuAAC is instrumental in the synthesis of complex molecules and the construction of antibody-drug conjugates (ADCs).[6][7]

Mechanism of CuAAC

The currently accepted mechanism for the CuAAC reaction involves a dinuclear copper intermediate, a pathway supported by extensive kinetic and computational evidence.[8][9] The catalytic cycle proceeds through several key steps, showcasing a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed reaction.[4][10]

The catalytic cycle can be summarized as follows:

  • Formation of Copper-Acetylide: A copper(I) species reacts with a terminal alkyne to form a copper-acetylide intermediate.

  • Coordination of Azide (B81097): The azide substrate then coordinates to a second copper(I) center.

  • Formation of a Six-Membered Metallacycle: The coordinated azide and acetylide react to form a six-membered copper metallacycle.[4]

  • Ring Contraction: This metallacycle undergoes a rapid ring contraction to form a more stable dinuclear copper triazolide intermediate.[1]

  • Protonolysis and Catalyst Regeneration: The final step involves the protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.[1][4]

Quantitative Data Summary

The efficiency of the CuAAC reaction is influenced by several factors, including the choice of catalyst, ligand, solvent, and temperature. The following tables provide a summary of typical reaction conditions and performance.

ParameterTypical Range/ValueNotes
Catalyst Loading 0.5 - 5 mol%Lower catalyst loading is desirable to minimize copper contamination in the final product.[11]
Reaction Temperature Room Temperature to 343 KThe reaction is often efficient at room temperature, but modest heating can increase the reaction rate.[9][11][12]
Reaction Time 5 minutes to 24 hoursReaction times are highly dependent on the substrates, catalyst system, and concentration.[1][11]
pH Range 4 - 12The reaction is robust and can be performed over a wide pH range, making it suitable for biological applications.[9]
Yields Often >95%CuAAC reactions are known for their high efficiency and near-quantitative yields.[3][9]
Solvents Aqueous buffers (e.g., PBS), organic solvents (e.g., t-BuOH/H₂O, DMF, DMSO), or neat (solvent-free)The choice of solvent depends on the solubility of the substrates. The reaction often shows accelerated rates in water.[4][11]
Ligands THPTA, TBTA, BTTAA, BTTES, BTTPLigands are used to stabilize the Cu(I) oxidation state and accelerate the reaction.[1][6][13]
Reducing Agents Sodium Ascorbate (B8700270)Used to reduce Cu(II) salts (e.g., CuSO₄) to the active Cu(I) catalyst in situ.[4][6]

Experimental Protocols

Below are detailed protocols for performing a CuAAC reaction for both small molecule synthesis and bioconjugation applications.

Protocol 1: General Procedure for Small Molecule Synthesis

This protocol is suitable for the synthesis of 1,4-disubstituted 1,2,3-triazoles from organic azides and terminal alkynes.

Materials:

  • Azide (1.0 equivalent)

  • Terminal Alkyne (1.0 - 1.2 equivalents)

  • Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium Ascorbate (5-10 mol%)

  • Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, DMSO)

  • Round-bottom flask

  • Magnetic stir bar

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the azide and the terminal alkyne.

  • Dissolve the reactants in the chosen solvent.

  • If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 10-15 minutes.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the product can often be isolated by simple filtration if it precipitates, or by extraction.[4] Further purification can be achieved by column chromatography if necessary.

Protocol 2: Bioconjugation of an Azide-Modified Molecule to an Alkyne-Tagged Protein

This protocol provides a general guideline for the bioconjugation of a small molecule probe to a protein.

Materials:

  • Alkyne-tagged protein in a suitable buffer (e.g., PBS)

  • Azide-functionalized probe (2-10 fold molar excess over the protein)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Microcentrifuge tube

Procedure:

  • In a microcentrifuge tube, add the solution of the alkyne-tagged protein.

  • Add the azide-functionalized probe to the tube.

  • Prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Allow this mixture to stand for a few minutes.

  • Add the catalyst premix to the reaction mixture containing the protein and the probe.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light if using fluorescent probes.

  • Purify the resulting bioconjugate using a suitable method such as size-exclusion chromatography or affinity chromatography to remove excess reagents.[6]

  • Analyze the final conjugate to determine the efficiency of the conjugation and the purity of the product.

Visualizations

Catalytic Cycle of CuAAC

CuAAC_Catalytic_Cycle cluster_cycle CuAAC Catalytic Cycle Cu_I Cu(I) Copper_Acetylide Cu(I)-Acetylide Cu_I->Copper_Acetylide + Alkyne Alkyne R1-C≡CH Azide R2-N3 Product 1,4-Disubstituted 1,2,3-Triazole Dinuclear_Complex Dinuclear Copper Intermediate Copper_Acetylide->Dinuclear_Complex + Azide + Cu(I) Metallacycle Six-Membered Metallacycle Dinuclear_Complex->Metallacycle Cycloaddition Copper_Triazolide Dinuclear Copper Triazolide Metallacycle->Copper_Triazolide Ring Contraction Copper_Triazolide->Cu_I Regeneration of Catalyst Copper_Triazolide->Product + H+

Caption: The dinuclear catalytic cycle of the CuAAC reaction.

Experimental Workflow for Bioconjugation

CuAAC_Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Alkyne Prepare Alkyne-Tagged Protein Solution Mix_Reactants Combine Protein and Probe Protein_Alkyne->Mix_Reactants Azide_Probe Prepare Azide-Functionalized Probe Solution Azide_Probe->Mix_Reactants Catalyst_Premix Prepare CuSO4/THPTA Catalyst Premix Add_Catalyst Add Catalyst Premix Catalyst_Premix->Add_Catalyst Reducing_Agent Prepare Fresh Sodium Ascorbate Solution Initiate Initiate with Sodium Ascorbate Reducing_Agent->Initiate Mix_Reactants->Add_Catalyst Add_Catalyst->Initiate Incubate Incubate at Room Temp Initiate->Incubate Purify Purify Conjugate (e.g., SEC) Incubate->Purify Analyze Analyze Final Product (e.g., MS, SDS-PAGE) Purify->Analyze

Caption: A typical experimental workflow for CuAAC-mediated bioconjugation.

References

Application Notes and Protocols for Labeling Antibodies with PC Alkyne-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the labeling of antibodies with PC Alkyne-PEG4-NHS ester. This bifunctional linker is a valuable tool in bioconjugation, enabling the introduction of a terminal alkyne group onto antibodies. The incorporated alkyne moiety can then be utilized in highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for the attachment of various payloads, including cytotoxic drugs for antibody-drug conjugates (ADCs), imaging agents, or other functional molecules.[1]

The labeling process involves the reaction of the N-hydroxysuccinimide (NHS) ester group of the linker with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on the antibody surface, forming a stable amide bond. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate.[2] This guide offers a comprehensive overview of the entire workflow, from antibody preparation and labeling to purification and characterization of the final alkyne-modified antibody.

Data Presentation

Table 1: Illustrative Data on the Effect of Molar Ratio of this compound on Antibody Labeling Efficiency and Recovery

The following table provides representative data on how varying the molar ratio of this compound to the antibody can influence the degree of labeling (DOL) and the final antibody recovery after purification. It is important to note that optimal ratios should be determined empirically for each specific antibody and application.

Molar Ratio (this compound : Antibody)Average Degree of Labeling (DOL) (Alkynes per Antibody)Antibody Recovery (%) after Purification
5:12 - 4> 90%
10:14 - 685 - 90%
20:16 - 880 - 85%
40:18 - 1275 - 80%

Note: This data is illustrative and the actual DOL and recovery will depend on factors such as the antibody concentration, buffer conditions, and the number of accessible lysine residues on the antibody.[2][3]

Table 2: Characterization of Alkyne-Labeled Antibody

This table outlines the key characterization methods and expected outcomes for the alkyne-labeled antibody.

Characterization MethodParameter MeasuredExpected Outcome
UV-Vis Spectroscopy Antibody Concentration and DOLDetermination of protein concentration (A280) and estimation of DOL if the alkyne linker has a distinct absorbance.
MALDI-TOF Mass Spectrometry Molecular Weight and DOLAn increase in the molecular weight of the antibody corresponding to the number of attached this compound molecules, allowing for the calculation of the average DOL.[4][5][6][7]
Size-Exclusion Chromatography (SEC) Purity and AggregationA single, sharp peak indicating a homogenous and monomeric antibody conjugate with minimal aggregation.[8]
Enzyme-Linked Immunosorbent Assay (ELISA) Antigen Binding AffinityThe binding affinity of the labeled antibody should be comparable to that of the unlabeled antibody, indicating that the labeling process has not significantly impacted its function.[9]

Experimental Protocols

Protocol 1: Antibody Preparation and Labeling with this compound

This protocol details the steps for preparing the antibody and performing the labeling reaction.

Materials:

  • Antibody of interest (e.g., IgG) in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns or other purification systems (e.g., SEC)[8][10][11]

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), it must be buffer-exchanged into an amine-free buffer like PBS. This can be achieved using spin desalting columns or dialysis.[10]

    • Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.[3]

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution. Do not store the stock solution as NHS esters are moisture-sensitive and will hydrolyze over time.[10]

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (refer to Table 1 for guidance). For example, for a 10-fold molar excess with a 1 mg/mL antibody solution (assuming an IgG with a molecular weight of 150 kDa), you would add a specific calculated volume of the 10 mg/mL linker solution.

    • Add the calculated volume of the this compound solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light.[10]

  • Quenching the Reaction:

    • To stop the labeling reaction, add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.[10]

Protocol 2: Purification of the Alkyne-Labeled Antibody

This protocol describes the removal of unreacted this compound and other small molecules from the labeled antibody.

Materials:

  • Quenched antibody labeling reaction mixture

  • Purification Buffer: PBS, pH 7.4

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns) or a size-exclusion chromatography (SEC) system.[8][10][11][12]

Procedure using Spin Desalting Columns:

  • Column Equilibration:

    • Equilibrate the spin desalting column with the purification buffer according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage solution and then washing it with the purification buffer.[10]

  • Sample Loading and Purification:

    • Apply the quenched antibody labeling reaction mixture to the center of the equilibrated column.

    • Centrifuge the column according to the manufacturer's protocol to collect the purified alkyne-labeled antibody. The unreacted linker and other small molecules will be retained in the column matrix.[10]

  • Concentration (if necessary):

    • If the purified antibody is too dilute, it can be concentrated using a centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 30 kDa for IgG).

Protocol 3: Characterization of the Alkyne-Labeled Antibody

This protocol outlines the methods for characterizing the purified alkyne-labeled antibody.

1. Determination of Antibody Concentration and Degree of Labeling (DOL):

  • UV-Vis Spectroscopy:

    • Measure the absorbance of the purified antibody solution at 280 nm (A280).

    • Calculate the antibody concentration using the Beer-Lambert law and the antibody's extinction coefficient.

  • MALDI-TOF Mass Spectrometry:

    • Analyze the unlabeled and alkyne-labeled antibody samples by MALDI-TOF mass spectrometry.[4][5][6][7]

    • The mass difference between the main peaks of the labeled and unlabeled antibody spectra will correspond to the mass of the attached alkyne linkers.

    • The average DOL can be calculated by dividing the average mass shift by the molecular weight of the this compound.

2. Assessment of Purity and Aggregation:

  • Size-Exclusion Chromatography (SEC):

    • Analyze the purified alkyne-labeled antibody by SEC. A single, symmetrical peak is indicative of a pure, non-aggregated antibody conjugate.[8]

3. Evaluation of Antigen Binding Affinity:

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Perform a direct or indirect ELISA to compare the binding affinity of the alkyne-labeled antibody to that of the unlabeled antibody.[9]

    • Coat a microplate with the target antigen.

    • Add serial dilutions of both the labeled and unlabeled antibodies.

    • Use an appropriate secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

    • The resulting binding curves should be comparable, indicating that the labeling process has not significantly compromised the antibody's antigen-binding capability.

Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the click chemistry reaction between the alkyne-labeled antibody and an azide-containing molecule.

Materials:

  • Purified alkyne-labeled antibody

  • Azide-containing molecule of interest (e.g., a drug, a fluorescent dye)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the azide-containing molecule, CuSO₄, sodium ascorbate (B8700270), and THPTA in an appropriate solvent (e.g., water or DMSO).

  • Click Reaction:

    • In a reaction tube, combine the alkyne-labeled antibody and the azide-containing molecule at a desired molar ratio.

    • Add the copper-chelating ligand (THPTA).

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the resulting antibody conjugate using spin desalting columns or SEC to remove the catalyst, excess reagents, and byproducts.

Visualizations

G cluster_prep Antibody Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_characterization Characterization Ab_initial Antibody in Storage Buffer Buffer_exchange Buffer Exchange (if needed) Ab_initial->Buffer_exchange Ab_ready Antibody in Amine-Free Buffer (e.g., PBS) Buffer_exchange->Ab_ready Mix Mix Antibody and Linker Ab_ready->Mix Linker_prep Prepare this compound in DMSO Linker_prep->Mix Incubate Incubate (1-2h RT or 2-4h 4°C) Mix->Incubate Quench Quench Reaction (Tris-HCl) Incubate->Quench Purify Purify (Spin Desalting Column / SEC) Quench->Purify Labeled_Ab Purified Alkyne-Labeled Antibody Purify->Labeled_Ab Characterize Characterize (Mass Spec, SEC, ELISA) Labeled_Ab->Characterize

Caption: Experimental workflow for labeling antibodies with this compound.

Caption: Chemical reaction for labeling an antibody with this compound.

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

References

Application Notes and Protocols for Bioconjugation using PC Alkyne-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC Alkyne-PEG4-NHS ester is a versatile heterobifunctional crosslinker that enables the conjugation of biomolecules through two distinct chemical reactions. It features a photo-cleavable (PC) linker, a terminal alkyne group for click chemistry, a polyethylene (B3416737) glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functionalities makes it an invaluable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced chemical biology research.[1][2][3]

The NHS ester moiety reacts efficiently with primary amines, such as the lysine (B10760008) residues on proteins, to form stable amide bonds. The terminal alkyne group allows for a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with azide-modified molecules.[1][3] The integrated PEG4 spacer enhances solubility and reduces potential steric hindrance during conjugation. Furthermore, the photocleavable linker provides a mechanism for the controlled release of conjugated molecules upon exposure to UV light, typically in the range of 300-350 nm.[4]

These application notes provide an overview of the properties of this compound, protocols for its use in bioconjugation, and methods for the characterization and application of the resulting conjugates.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC29H39N3O14[3][5][6]
Molecular Weight653.6 g/mol [3][5][6]
Purity≥95%[3][5]
Storage Conditions-20°C, desiccated[1][5]
SolubilityDMSO, DMF[1]
Table 2: Representative Reaction Parameters for Antibody Conjugation
ParameterRecommended ConditionNotes
NHS Ester Reaction
Antibody Concentration1-10 mg/mLHigher concentrations can improve efficiency.
Molar Ratio (Linker:Antibody)5:1 to 20:1Optimal ratio should be determined empirically.
Reaction BufferAmine-free buffer (e.g., PBS, HEPES), pH 7.2-8.5Avoid buffers containing primary amines like Tris.
Reaction Time1-4 hours at room temperature or overnight at 4°CLonger incubation at lower temperatures can minimize protein degradation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Molar Ratio (Azide-Payload:Alkyne-Antibody)2:1 to 10:1Excess payload ensures complete reaction of the antibody.
Copper (II) Sulfate (CuSO4)1 mM
Copper-stabilizing Ligand (e.g., THPTA)5 mMTris(3-hydroxypropyltriazolylmethyl)amine helps to maintain copper in the Cu(I) state and reduces cytotoxicity.
Reducing Agent (e.g., Sodium Ascorbate)50 mMFreshly prepared solution is recommended.
Reaction Time1-4 hours at room temperature
Photocleavage
Wavelength300-350 nm
Irradiation Time5-30 minutesTime depends on the intensity of the UV source and the concentration of the conjugate. Complete cleavage is often observed within 5 minutes.[4]

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugation

This protocol describes the conjugation of an azide-modified payload to an antibody using this compound.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Azide-modified payload

  • Copper (II) Sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (B8700270)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction tubes

Procedure:

Step 1: Antibody Modification with this compound

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid denaturation of the antibody.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted linker using a desalting column equilibrated with PBS.

Step 2: Click Chemistry Reaction with Azide-Modified Payload

  • Payload Preparation: Dissolve the azide-modified payload in DMSO to a stock concentration of 10 mM.

  • Catalyst Preparation:

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 500 mM stock solution of THPTA in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made fresh.

  • Click Reaction Mixture:

    • To the alkyne-modified antibody solution, add the azide-modified payload to a final molar excess of 5- to 10-fold over the antibody.

    • Add the THPTA solution to a final concentration of 5 mM.

    • Add the CuSO4 solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 50 mM.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the resulting antibody-drug conjugate (ADC) using a desalting column or size-exclusion chromatography to remove excess payload and reaction components.

Protocol 2: Photocleavage of the Conjugated Payload

Materials:

  • Purified ADC from Protocol 1

  • UV lamp with an emission wavelength of 300-350 nm (e.g., a Black Ray UV lamp)

  • Quartz or UV-transparent cuvettes/plates

  • Analysis equipment (e.g., HPLC, mass spectrometer)

Procedure:

  • Sample Preparation: Prepare the ADC solution in a suitable buffer in a quartz cuvette or a UV-transparent plate.

  • UV Irradiation: Expose the sample to UV light (300-350 nm) at a fixed distance. The irradiation time will depend on the lamp intensity and the desired extent of cleavage. A typical time range is 5-30 minutes.[4]

  • Analysis: Analyze the sample at different time points to monitor the progress of the cleavage reaction. This can be done by HPLC, observing the appearance of the released payload peak, or by mass spectrometry to confirm the mass change of the antibody.

Characterization of the Conjugate

Drug-to-Antibody Ratio (DAR) Determination:

The DAR is a critical quality attribute of an ADC. It can be determined using several methods:

  • UV-Vis Spectroscopy: If the drug has a distinct UV-Vis absorbance from the antibody, the DAR can be calculated from the absorbance spectrum of the ADC.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the ADC, from which the DAR can be calculated.

Visualizations

Bioconjugation_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation cluster_step3 Step 3: Controlled Release Antibody Antibody Modified_Ab Alkyne-Modified Antibody Antibody->Modified_Ab NHS Ester Reaction (Amine Coupling) Linker This compound Linker->Modified_Ab Payload Azide-Modified Payload ADC Antibody-Drug Conjugate (ADC) Payload->ADC Modified_Ab_2 Alkyne-Modified Antibody Modified_Ab_2->ADC CuAAC Click Chemistry ADC_2 ADC Released_Payload Released Payload ADC_2->Released_Payload UV Light (300-350 nm) Photocleavage Antibody_remains Modified Antibody ADC_2->Antibody_remains

Caption: Experimental workflow for ADC synthesis and payload release.

Reaction_Mechanisms cluster_nhs NHS Ester Reaction cluster_cuaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Ab_NH2 Antibody-NH₂ Conjugate1 Antibody-NH-CO-PEG4-Alkyne-PC Ab_NH2->Conjugate1 + NHS_Ester PC-Alkyne-PEG4-NHS NHS_Ester->Conjugate1 NHS_leaving NHS Conjugate1_2 Antibody-NH-CO-PEG4-Alkyne-PC ADC Antibody-NH-CO-PEG4-(Triazole)-Payload-PC Conjugate1_2->ADC + Payload_N3 N₃-Payload Payload_N3->ADC Cu_catalyst Cu(I) catalyst Cu_catalyst->ADC

Caption: Chemical reaction mechanisms for bioconjugation.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Early Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Released_Payload Released Payload Lysosome->Released_Payload 4. Payload Release (Photocleavage or Enzymatic Cleavage) Cellular_Target Cellular Target (e.g., DNA, Tubulin) Released_Payload->Cellular_Target 5. Target Engagement Apoptosis Cell Death (Apoptosis) Cellular_Target->Apoptosis 6. Cytotoxicity

Caption: Generalized ADC internalization and payload release pathway.

References

Application Notes and Protocols for Preparing Stock Solutions of PC Alkyne-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC Alkyne-PEG4-NHS ester is a versatile heterobifunctional linker commonly employed in bioconjugation, drug delivery, and proteomics. It features a terminal alkyne group for click chemistry reactions and an N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines on biomolecules such as proteins, peptides, and antibodies. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces immunogenicity of the resulting conjugate. Proper preparation of stock solutions is critical to ensure the integrity and reactivity of the NHS ester moiety, which is susceptible to hydrolysis. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure optimal performance in downstream applications.

Product Information

PropertyValue
Molecular Weight 653.63 g/mol [1]
CAS Number 1802907-98-7[1][2]
Appearance Light yellow to yellow viscous liquid[1]
Purity Typically ≥95%

Data Presentation: Solubility and Recommended Stock Solution Parameters

The solubility of this compound is a key factor in preparing concentrated stock solutions. The following table summarizes the recommended solvents and concentrations. It is crucial to use anhydrous (dry) solvents to minimize hydrolysis of the NHS ester.

SolventRecommended ConcentrationNotes
Anhydrous Dimethyl Sulfoxide (DMSO)Up to 100 mg/mL (152.99 mM)[1]Use of newly opened, high-purity, anhydrous DMSO is highly recommended.[1] Ultrasonic agitation may be required to achieve complete dissolution at high concentrations.[1]
Anhydrous Dimethylformamide (DMF)SolubleEnsure DMF is amine-free as trace amounts of dimethylamine (B145610) can react with the NHS ester.

The following table provides volumes of solvent required to prepare stock solutions of common concentrations.

Desired ConcentrationVolume of Solvent to Add to 1 mg of this compoundVolume of Solvent to Add to 5 mg of this compoundVolume of Solvent to Add to 10 mg of this compound
1 mM1.530 mL7.650 mL15.299 mL
5 mM0.306 mL1.530 mL3.060 mL
10 mM0.153 mL0.765 mL1.530 mL

Experimental Protocols

Materials and Reagents
  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous Dimethylformamide (DMF)

  • Microcentrifuge tubes or amber glass vials with screw caps

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Desiccator

Protocol for Preparing a 10 mM Stock Solution in Anhydrous DMSO
  • Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture onto the product. This is a critical step to maintain the integrity of the moisture-sensitive NHS ester.

  • Weigh Reagent: In a fume hood, carefully weigh the desired amount of this compound. For example, to prepare a 1 mL of 10 mM stock solution, weigh out approximately 6.54 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound. For 6.54 mg of the reagent, add 1 mL of anhydrous DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly until the reagent is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution, especially for higher concentrations.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the NHS ester, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C in a desiccated, dark environment.[1][2]

Storage and Stability

The stability of the this compound stock solution is highly dependent on the storage conditions.

Storage TemperatureRecommended Storage DurationNotes
-20°CUp to 1 month[1]Store in a non-frost-free freezer and protect from light. Use of a desiccator is recommended.
-80°CUp to 6 months[1]Provides longer-term stability. Avoid repeated freeze-thaw cycles.

Important Considerations:

  • Hydrolysis: The NHS ester moiety is highly susceptible to hydrolysis in the presence of water. Always use anhydrous solvents and handle the reagent in a low-humidity environment. Aqueous solutions of NHS esters should be used immediately and are not recommended for storage.

  • Amine-Containing Buffers: Avoid using buffers that contain primary amines, such as Tris or glycine, as they will react with the NHS ester, rendering it inactive for its intended bioconjugation reaction.

  • Solvent Quality: Use high-purity, anhydrous grade solvents to prepare stock solutions. Hygroscopic solvents like DMSO should be from a freshly opened bottle.[1]

Mandatory Visualizations

G cluster_prep Stock Solution Preparation cluster_use Using the Stock Solution start Start: Equilibrate this compound to Room Temperature weigh Weigh Reagent start->weigh add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve Dissolve (Vortex/Sonicate) add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw For Use use_immediately Use Immediately in Reaction thaw->use_immediately discard Discard Unused Portion use_immediately->discard

Caption: Workflow for preparing and using this compound stock solutions.

G cluster_conditions Key Reaction Conditions reagent This compound (Solid) stock_solution Stock Solution (in Anhydrous DMSO/DMF) reagent->stock_solution Dissolution conjugate Biomolecule-Linker Conjugate stock_solution->conjugate Bioconjugation Reaction biomolecule Biomolecule (e.g., Protein with -NH2 groups) biomolecule->conjugate condition1 Anhydrous Solvent condition2 Amine-Free Buffer condition3 Controlled pH (typically 7.2-8.5)

Caption: Logical relationship of this compound from solid reagent to bioconjugate.

References

Application Notes and Protocols for NHS Ester Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to understanding and optimizing the buffer conditions for successful N-hydroxysuccinimide (NHS) ester coupling reactions. This chemistry is a cornerstone of bioconjugation, used to covalently link molecules to proteins, antibodies, and other biomolecules for a wide range of applications, including diagnostics, therapeutics, and fundamental research.

The Critical Role of Reaction pH

The efficiency of NHS ester coupling is critically dependent on the reaction pH, which governs a delicate balance between the reactivity of the target amine and the stability of the ester.[1]

  • Amine Reactivity : The reactive species in the coupling reaction is the deprotonated primary amine (-NH₂), which acts as a nucleophile.[1] At a pH below the pKa of the amine (typically around 10.5 for the lysine (B10760008) side chain), the group is predominantly protonated (-NH₃⁺), rendering it non-nucleophilic and significantly decreasing the reaction rate.[1][2] As the pH increases, the concentration of the reactive deprotonated amine rises, favoring the coupling reaction.[1]

  • NHS Ester Hydrolysis : The primary competing reaction is the hydrolysis of the NHS ester by water, which renders the reagent inactive.[1] The rate of this hydrolysis reaction increases significantly at higher pH values.[3][4][5]

Therefore, the optimal pH for NHS ester coupling is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of ester hydrolysis. For most applications, this optimal range is between pH 7.2 and 8.5 .[5][6][7]

cluster_low_ph Low pH (< 7.0) cluster_high_ph High pH (> 9.0) cluster_optimal_ph Optimal Range (pH 7.2 - 8.5) low_ph Primary Amines are Protonated (-NH3+) low_reactivity Low Nucleophilicity low_ph->low_reactivity low_yield1 Poor Conjugation Yield low_reactivity->low_yield1 high_ph NHS Ester is Unstable hydrolysis Rapid Hydrolysis high_ph->hydrolysis low_yield2 Poor Conjugation Yield hydrolysis->low_yield2 optimal_ph Sufficient Deprotonated Amines (-NH2) & Minimized Ester Hydrolysis high_yield Efficient Conjugation optimal_ph->high_yield

Caption: Logical relationship of pH effects on NHS ester coupling reactions.

Buffer Selection

The choice of buffer is critical for a successful conjugation reaction. The buffer must not contain primary amines, which would compete with the target molecule.[5][8]

Table 1: Recommended Buffers for NHS Ester Coupling

Buffer SystemTypical ConcentrationOptimal pH RangeNotes
Phosphate-Buffered Saline (PBS) 0.1 M7.2 - 7.5A common choice, especially for pH-sensitive proteins. The reaction is slower but so is hydrolysis, often requiring longer incubation.[9]
Sodium Bicarbonate / Carbonate 0.1 - 0.2 M8.0 - 9.0Frequently recommended for efficient coupling.[3][5][10][11]
Sodium Borate 50 mM - 0.1 M8.0 - 9.0An effective alternative to bicarbonate buffers.[5][7][10]
HEPES 0.1 M7.2 - 8.0A non-amine buffer suitable for reactions in the physiological pH range.[5][7]

Table 2: Buffers and Reagents to Avoid in the Reaction Mixture

ReagentChemical NameReason for Avoidance
Tris Tris(hydroxymethyl)aminomethaneContains a primary amine that competes with the target molecule for conjugation.[3][5][12] It is, however, useful for quenching the reaction.[5]
Glycine Aminoacetic AcidContains a primary amine and will react with the NHS ester. Often used to quench reactions.[5][10]
Ammonium Salts e.g., Ammonium BicarbonateAmmonium ions contain primary amines that will compete in the reaction.[13]
Sodium Azide NaN₃Can interfere with the reaction at high concentrations (>3 mM).[5]

Quantitative Reaction Parameters

Optimizing key experimental parameters is essential for achieving the desired degree of labeling (DOL) and ensuring reproducibility.

Table 3: Summary of Recommended Reaction Conditions

ParameterRecommended RangeRationale & Key Considerations
Reaction pH 7.2 - 8.5Balances amine reactivity with NHS ester stability. The optimal pH is frequently cited as 8.3-8.5.[3][6]
NHS Ester Hydrolysis Half-life ~10 minutes (pH 8.6, 4°C) 4-5 hours (pH 7.0, 0°C)Hydrolysis is a significant competing reaction that accelerates with increasing pH.[4][5][12] This underscores the need to prepare NHS ester solutions immediately before use.[8]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can improve labeling efficiency by favoring the bimolecular reaction over the competing hydrolysis reaction.[3][14] A minimum concentration of 2 mg/mL is recommended.[6][10]
Molar Excess of NHS Ester 5- to 20-foldThe optimal ratio depends on the protein and desired DOL. A 5-10x molar excess is a good starting point for mono-labeling oligonucleotides[15], while a 10-20x excess is common for proteins.
Reaction Temperature Room Temperature or 4°CRoom temperature reactions are faster. Performing the reaction at 4°C can help minimize hydrolysis of the NHS ester but may require a longer incubation time.[5][6]
Reaction Time 0.5 - 4 hours (Room Temp) Overnight (4°C)Optimization may be required. Longer incubation times may be needed for reactions at lower pH or temperature.[5][6][12]
NHS Ester Solvent Anhydrous DMSO or DMFWater-insoluble NHS esters must be dissolved in a high-quality, anhydrous (moisture-free) organic solvent before being added to the aqueous reaction buffer.[3][8][14] The final volume of organic solvent should not exceed 10% of the total reaction volume.[8]

Experimental Protocols

Protocol 4.1: Preparation of Buffers and Reagents

A. 0.1 M Sodium Bicarbonate Buffer (pH 8.3)

  • Dissolve 8.4 g of sodium bicarbonate (NaHCO₃) in 800 mL of purified water.

  • Adjust the pH to 8.3 by carefully adding 1 M sodium hydroxide (B78521) (NaOH).

  • Add purified water to bring the final volume to 1 L.

  • Filter the buffer through a 0.22 µm filter before use.

B. NHS Ester Stock Solution (e.g., 10 mM)

  • Allow the vial of NHS ester reagent to fully equilibrate to room temperature before opening to prevent moisture condensation.[8][16]

  • Immediately before use, dissolve the required amount of NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[14] For example, to make 100 µL of a 10 mM solution from a reagent with a molecular weight of 500 g/mol , dissolve 0.5 mg in 100 µL of solvent.

  • Vortex briefly to ensure complete dissolution. Do not prepare stock solutions for storage as the NHS ester moiety readily hydrolyzes.[8]

Protocol 4.2: General Protocol for Protein Labeling

This protocol provides a general guideline for conjugating an NHS ester to a protein, such as an antibody. Optimization is often required for specific proteins and labels.

G A 1. Prepare Protein Solution B 2. Prepare NHS Ester Solution C 3. Perform Conjugation Reaction B->C Add ester to protein D 4. Quench Reaction (Optional) C->D E 5. Purify Conjugate D->E

Caption: General experimental workflow for protein labeling with NHS esters.

Methodology:

  • Protein Preparation :

    • Ensure the protein is in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). If the protein solution contains amine-containing buffers like Tris, it must be removed via dialysis or a desalting column.[8][14]

    • Adjust the protein concentration to 1-10 mg/mL.[14]

  • Calculate Reagent Volumes :

    • Determine the desired molar excess of the NHS ester (e.g., 20-fold).

    • Calculation Example: To label 1 mL of a 5 mg/mL IgG solution (MW ≈ 150,000 Da) with a 20x molar excess of an NHS ester (MW = 500 Da) from a 10 mM stock:

      • Moles of IgG = (0.005 g) / (150,000 g/mol ) = 3.33 x 10⁻⁸ mol

      • Moles of NHS ester needed = (3.33 x 10⁻⁸ mol) * 20 = 6.66 x 10⁻⁷ mol

      • Volume of 10 mM NHS ester stock = (6.66 x 10⁻⁷ mol) / (0.010 mol/L) = 6.66 x 10⁻⁵ L = 66.6 µL

  • Conjugation Reaction :

    • Add the calculated volume of the freshly prepared NHS ester stock solution to the protein solution while gently stirring or vortexing.[10]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[14] If using a light-sensitive label, protect the reaction from light.[14]

  • Quench Reaction (Optional but Recommended) :

    • To stop the reaction and deactivate any remaining NHS ester, add a quenching buffer containing a primary amine.[5]

    • Add 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM.[10]

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate :

    • Remove excess, unreacted label and reaction byproducts (such as N-hydroxysuccinimide) from the labeled protein.

    • The most common method is gel filtration using a desalting column (e.g., Sephadex G-25).[3] Dialysis against an appropriate storage buffer (e.g., PBS, pH 7.4) is also an effective method.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the deprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[15][17]

reactant1 Biomolecule-NH2 (Primary Amine) product1 Biomolecule-NH-CO-Label (Stable Amide Bond) reactant1->product1 pH 7.2-8.5 reactant2 Label-NHS Ester plus1 + product2 N-hydroxysuccinimide (Byproduct) plus2 +

Caption: The chemical reaction mechanism of NHS ester coupling with a primary amine.

References

Application Note: Purification of Proteins Labeled with PC Alkyne-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PC Alkyne-PEG4-NHS ester is a versatile chemical tool used for the modification of proteins. It features three key components: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines on proteins, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and increase hydrodynamic radius, and a terminal alkyne group for subsequent bioorthogonal "click chemistry" reactions.[1][2] This linker is particularly valuable in the development of antibody-drug conjugates (ADCs) and for attaching various reporter molecules.

The labeling reaction between the NHS ester and primary amines (e.g., the ε-amino group of lysine (B10760008) residues) results in a stable amide bond.[3] However, the post-reaction mixture is heterogeneous, containing the desired alkyne-labeled protein, unreacted protein, and a significant excess of hydrolyzed and unreacted this compound.[] A robust purification step is therefore critical to remove these contaminants, which can interfere with downstream applications and analytics.[3] This document provides detailed protocols for the purification of proteins labeled with this compound, focusing on the most common and effective methodologies.

Principle of Labeling and Purification

The labeling process is a nucleophilic acyl substitution where the deprotonated primary amine of a protein attacks the carbonyl carbon of the NHS ester. This reaction is most efficient at a slightly alkaline pH of 8.3-8.5.[1][3] At lower pH values, the amine is protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[1]

Following the reaction, purification is essential. The choice of method depends on the specific requirements for purity and the scale of the experiment. The most common techniques are Size Exclusion Chromatography (SEC) and Dialysis (or Buffer Exchange), which separate molecules based on differences in their size and molecular weight.[3]

Experimental Workflow and Chemical Reaction

The overall process involves preparing the protein, conducting the labeling reaction, and purifying the final conjugate.

G start Protein in Amine-Free Buffer ph_adjust Adjust pH to 8.3-8.5 start->ph_adjust add_reagent Add this compound (in DMSO/DMF) ph_adjust->add_reagent react Incubate (RT, 1-2 hours) add_reagent->react mixture Crude Reaction Mixture react->mixture purify Purification Step mixture->purify sec Size Exclusion Chromatography (SEC) purify->sec High Resolution dialysis Dialysis / Buffer Exchange purify->dialysis Bulk Reagent Removal end_product Purified Alkyne-Labeled Protein sec->end_product dialysis->end_product

Figure 1. Experimental workflow for protein labeling and purification.

The chemical reaction forms a stable amide bond, covalently linking the Alkyne-PEG4 moiety to the protein.

Reaction cluster_product Product Protein Protein-NH₂ plus + NHS_Ester NHS-PEG4-Alkyne arrow_node pH 8.3 - 8.5 NHS_Ester->arrow_node Product Protein-NH-CO-PEG4-Alkyne (Stable Amide Bond) arrow_node->Product

Figure 2. NHS ester reaction with a primary amine on a protein.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol outlines a general procedure. The optimal molar ratio of NHS ester to protein may require empirical determination for each specific protein.[5]

Materials:

  • Protein of interest (1-10 mg/mL)

  • Amine-free buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS) or 0.1 M sodium bicarbonate, pH 8.3-8.5.[6][7] Avoid buffers containing primary amines like Tris or glycine.[7]

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[6]

  • Quenching solution (optional): 1 M Tris-HCl or Glycine, pH 7.4-8.0[7]

Procedure:

  • Protein Preparation: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column. The optimal protein concentration is between 1-10 mg/mL.[6]

  • pH Adjustment: If using PBS (pH 7.2-7.5), the reaction will be slower but hydrolysis of the NHS ester is also reduced.[5] For a faster reaction, adjust the pH of the protein solution to 8.3-8.5 using a small amount of 1 M sodium bicarbonate.

  • NHS Ester Solution Preparation: Immediately before use, equilibrate the vial of this compound to room temperature.[7] Dissolve the required amount in a minimal volume of anhydrous DMSO or DMF to create a 10 mg/mL or 10 mM stock solution.[5][6] Note: Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[7]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[8]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 2 hours on ice.[5][7]

  • Quenching (Optional): To stop the reaction, add a quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[7]

  • Proceed to Purification: Immediately purify the conjugate to remove unreacted reagents.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

SEC is the preferred method for achieving high purity. It separates molecules based on their hydrodynamic radius, effectively removing unreacted protein and excess labeling reagent.[] The larger, PEGylated protein will elute earlier from the column than the smaller, unmodified protein.[9]

Materials:

  • SEC column with an appropriate fractionation range for the protein conjugate (e.g., Superdex 200 or equivalent)

  • Chromatography system (e.g., FPLC, HPLC)

  • Equilibration/Running Buffer (e.g., PBS, pH 7.4)

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of filtered and degassed running buffer.

  • Sample Preparation: Clarify the conjugation reaction mixture by centrifugation at 10,000 x g for 10 minutes to remove any precipitated material or aggregates.

  • Sample Injection: Inject the clarified supernatant onto the equilibrated SEC column. For optimal resolution, the sample volume should not exceed 2-5% of the total column volume.

  • Elution and Fraction Collection: Elute the column with the running buffer at the flow rate recommended by the manufacturer. Monitor the elution profile by measuring the UV absorbance at 280 nm and collect fractions.

  • Analysis: Pool the fractions corresponding to the earliest major peak, which contains the purified, labeled protein conjugate. Analyze the purity using SDS-PAGE or analytical SEC.

Protocol 3: Purification by Dialysis / Desalting

This method is effective for removing small molecule impurities like hydrolyzed NHS ester and salts but will not separate labeled protein from unlabeled protein.[7]

Materials:

  • Dialysis cassette or tubing with a suitable Molecular Weight Cut-Off (MWCO), typically 10-14 kDa for most proteins.

  • Dialysis buffer (e.g., PBS), with a volume at least 200-500 times that of the sample.[3]

  • Large beaker and stir plate.

  • Alternatively, a desalting column (e.g., PD-10) can be used for rapid buffer exchange.[10]

Procedure:

  • Prepare Dialysis Device: Prepare the dialysis membrane according to the manufacturer's instructions.

  • Load Sample: Load the conjugation reaction mixture into the dialysis cassette or tubing.

  • Dialysis: Place the sealed device in the beaker with dialysis buffer. Stir the buffer gently at 4°C.

  • Buffer Exchange: Perform dialysis for at least 4 hours, with a minimum of two buffer changes. For complete removal of contaminants, a final dialysis step can be conducted overnight at 4°C.[3]

  • Sample Recovery: Carefully recover the purified protein conjugate from the dialysis device.

Data Presentation

Quantitative data from the purification process is crucial for assessing the success of the labeling and purification.

Table 1: Comparison of Common Purification Methods

FeatureSize Exclusion Chromatography (SEC)Dialysis / Desalting
Principle Separation by hydrodynamic sizeSeparation by molecular weight cut-off
Separates Labeled vs. Unlabeled Protein, Aggregates, Excess Reagent[]Protein vs. Small Molecules (< MWCO)[3]
Resolution HighLow (does not separate protein species)
Speed Moderate (30-90 min)Slow (4 hours to overnight) / Fast (desalting)
Scale Analytical to PreparativeSmall to Large Scale
Primary Use High-purity isolation of labeled proteinBulk removal of small molecule contaminants

Table 2: Example Data from SEC Purification of a Labeled Antibody (~150 kDa)

This table illustrates a typical elution profile. The addition of the this compound increases the apparent molecular weight, causing an earlier elution.

Fraction NumberElution Volume (mL)Predominant SpeciesA280 AbsorbancePurity Assessment
8-98.5Aggregates0.05-
10-12 11.0 Alkyne-Labeled Antibody 1.20 >95% (by analytical SEC)
13-1413.5Unlabeled Antibody0.35-
20-2221.0Excess/Hydrolyzed NHS Ester0.10 (may vary)-

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Incorrect pH (too low) - Inactive NHS ester (hydrolyzed) - Insufficient molar excess of NHS ester - Presence of primary amines (e.g., Tris) in buffer- Ensure reaction buffer pH is 8.3-8.5.[1] - Use fresh, anhydrous DMSO/DMF and prepare NHS ester solution immediately before use.[7] - Increase the molar ratio of NHS ester to protein. - Perform buffer exchange into an amine-free buffer like PBS or bicarbonate.[7]
Protein Precipitation/Aggregation - High concentration of organic solvent - Protein instability at reaction pH - Over-labeling altering protein structure- Keep final DMSO/DMF concentration below 10%.[8] - Perform the reaction at 4°C instead of room temperature. - Reduce the molar excess of the NHS ester.
Poor Separation in SEC - Inappropriate column choice - Sample volume too large - Insufficient size difference between labeled and unlabeled protein- Select a column with a fractionation range appropriate for your protein's size. - Keep the injection volume below 5% of the column volume. - If resolution is poor, consider alternative methods like Ion Exchange (IEX) or Hydrophobic Interaction (HIC) chromatography.[]
Contaminants Remain After Dialysis - Inadequate dialysis time or buffer volume - Incorrect MWCO of the membrane- Increase dialysis duration and perform more buffer changes with a larger volume.[3] - Ensure the MWCO is low enough to retain the protein but allow free passage of the small molecule reagent.

References

Troubleshooting & Optimization

troubleshooting NHS ester hydrolysis in labeling reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with N-hydroxysuccinimide (NHS) ester hydrolysis in labeling reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues that can lead to suboptimal labeling results due to NHS ester instability.

Question 1: My labeling efficiency is very low. What are the most likely causes?

Low labeling efficiency is the most common problem and is often a direct result of the premature hydrolysis of the NHS ester, which competes with the desired amine reaction.[1] Several factors can contribute to this:

  • Suboptimal pH: The reaction is highly pH-dependent. While the primary amine of a lysine (B10760008) residue is more nucleophilic at a basic pH, the rate of NHS ester hydrolysis also increases significantly at higher pH values.[2][3] The optimal balance is typically found between pH 8.3 and 8.5.[4][5] At a lower pH (e.g., below 7.2), the majority of primary amines are protonated and unavailable to react.[2]

  • Presence of Water (Moisture): NHS esters are highly susceptible to hydrolysis.[6] Using anhydrous solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare the NHS ester stock solution is critical.[4][7] Any moisture in the reaction buffer or on the labware can hydrolyze the ester before it has a chance to react with the protein.

  • Incorrect Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions. These buffer molecules will compete with the target protein for the NHS ester, drastically reducing labeling efficiency.[2][8] Always use amine-free buffers like phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer.[1][4]

  • Low Reactant Concentrations: The competition between the amine labeling reaction and hydrolysis is concentration-dependent. At low protein concentrations (generally below 1-2 mg/mL), the hydrolysis reaction can dominate, leading to poor labeling outcomes.[2]

Question 2: How can I tell if my NHS ester reagent has already hydrolyzed?

Inactive, hydrolyzed NHS ester is a primary cause of failed labeling reactions.

  • Storage: NHS esters are moisture-sensitive and should be stored desiccated at -20°C.[6] Before opening, the vial should be allowed to equilibrate to room temperature to prevent water condensation on the cold powder.[6]

  • Reagent Preparation: Always prepare the NHS ester stock solution immediately before use.[7] Do not store NHS esters in aqueous solutions.[4] Stock solutions in anhydrous DMSO or DMF can be stored for short periods at -20°C, but fresh preparations are always recommended.[4]

  • Reactivity Test: The hydrolysis of an NHS ester releases N-hydroxysuccinimide, which absorbs light between 260-280 nm.[1][6] You can assess the reactivity of a questionable reagent by comparing its absorbance at 260 nm before and after intentional hydrolysis with a mild base, which provides a qualitative check of its activity.[6][8]

Question 3: The labeling reaction works, but the results are inconsistent between batches. Why?

Reproducibility issues often stem from subtle variations in reaction parameters.

  • Reaction Time and Temperature: Labeling reactions are typically run for 1-4 hours at room temperature or overnight at 4°C.[2][4] Lower temperatures can help minimize hydrolysis but may require longer incubation times.[2] It is crucial to keep these parameters consistent for reproducible results.

  • pH Control: Small shifts in buffer pH can significantly alter the balance between aminolysis and hydrolysis. Always prepare buffers fresh and verify the pH with a calibrated meter before starting the reaction.[2] Note that as the labeling reaction proceeds, the release of the NHS leaving group can slightly acidify the mixture, especially in large-scale reactions.[5][9]

  • Molar Excess of NHS Ester: The optimal molar ratio of NHS ester to protein should be determined empirically. A common starting point is a 5 to 20-fold molar excess.[3][10] Using the same precise ratio for each reaction is key to achieving consistent degrees of labeling.

Question 4: After labeling, my protein precipitates out of solution. What went wrong?

Protein precipitation or aggregation post-labeling can occur due to:

  • Over-labeling: The modification of too many lysine residues can alter the protein's net charge, isoelectric point (pI), and solubility, leading to aggregation.[8][10] This can be addressed by reducing the molar excess of the NHS ester in the reaction or shortening the incubation time.

  • Solvent Effects: If the NHS ester is dissolved in a high concentration of organic solvent (like DMSO or DMF), adding a large volume of this stock to your aqueous protein solution can cause the protein to denature and precipitate. Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.

Quantitative Data Summary

The stability of an NHS ester is critically dependent on pH and temperature. The rate of hydrolysis, its primary degradation pathway in aqueous buffers, increases dramatically with rising pH.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004 - 5 hours[1][3]
8.0Room Temperature~3.5 hours[3]
8.5Room Temperature~3 hours[3]
8.6410 minutes[1][3]
9.0Room Temperature~2 hours[3]

Table 1: Stability of NHS Esters. This table summarizes the half-life of typical NHS esters under various pH and temperature conditions, highlighting the rapid increase in hydrolysis rate at higher pH values.

Key Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a standard procedure for labeling an antibody with a fluorescent dye NHS ester.

Materials:

  • Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS).

  • Dye-NHS ester.

  • Anhydrous DMSO or DMF.[4]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3.[2][11]

  • Purification Column: Sephadex G-25 or equivalent desalting column.[11]

Procedure:

  • Prepare Protein Solution: Adjust the protein concentration to 2-5 mg/mL in cold Reaction Buffer.[2][11] Ensure the buffer is free of any amine-containing substances.

  • Prepare Dye Stock Solution: Immediately before labeling, allow the vial of dye-NHS ester to warm to room temperature.[11] Dissolve the dye in anhydrous DMSO to a concentration of 10 mM.[11]

  • Perform Labeling Reaction: Add a 10-20 fold molar excess of the dissolved dye-NHS ester to the protein solution while gently stirring.[10] For example, add 15-25 µL of 10 mM dye stock for every 1 mL of a 2.5 mg/mL antibody solution.[11]

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.[12] Alternatively, the reaction can be incubated overnight at 4°C.[2]

  • Purify Conjugate: Immediately after incubation, separate the labeled protein from the unreacted free dye by passing the reaction mixture over a desalting column pre-equilibrated with PBS.[11][12] Collect the faster-eluting colored fraction, which contains the labeled protein.

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL (or dye-to-protein ratio) is calculated using spectrophotometry.

Procedure:

  • Measure Absorbance: Dilute the purified labeled protein solution in PBS to a concentration where the absorbance readings are within the linear range of the spectrophotometer (typically < 2.0).[13] Measure the absorbance at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (Aₘₐₓ).[11][13]

  • Calculate Protein Concentration: The dye also absorbs light at 280 nm, so its contribution must be subtracted. A correction factor (CF), which is the ratio of the dye's absorbance at 280 nm to its Aₘₐₓ, is used.

    • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF)[13]

    • Protein Concentration (M) = (Corrected A₂₈₀) / ε_protein[13] (where ε_protein is the molar extinction coefficient of the protein, e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG)

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Aₘₐₓ / ε_dye (where ε_dye is the molar extinction coefficient of the dye)

  • Calculate DOL:

    • DOL = [Dye Concentration (M)] / [Protein Concentration (M)][12][13]

Visualizations

Reaction_Pathway cluster_0 Desired Labeling Reaction (Aminolysis) cluster_1 Competing Side Reaction (Hydrolysis) NHS Protein + NHS Ester Amine Primary Amine (e.g., Lysine) NHS->Amine Nucleophilic Attack (pH 8.3-8.5) Conjugate Stable Amide Bond (Labeled Protein) Amine->Conjugate NHS_leaving NHS Leaving Group Amine->NHS_leaving NHS_H NHS Ester Water Water (H₂O) NHS_H->Water Hydrolysis (Accelerated by high pH) Hydrolyzed Inactive Carboxylic Acid Water->Hydrolyzed NHS_leaving_H NHS Leaving Group Water->NHS_leaving_H

Figure 1. Competing reaction pathways for an NHS ester.

Experimental_Workflow prep_protein 1. Prepare Protein (2-5 mg/mL in amine-free buffer, pH 8.3) react 3. Mix & Incubate (Add NHS ester to protein, 1-2h at RT) prep_protein->react prep_nhs 2. Prepare NHS Ester (10 mM in anhydrous DMSO, use immediately) prep_nhs->react purify 4. Purify Conjugate (Size exclusion chromatography) react->purify analyze 5. Analyze DOL (UV-Vis Spectrophotometry) purify->analyze store 6. Store Conjugate (4°C short-term, -20°C long-term) analyze->store

Figure 2. Standard experimental workflow for NHS ester labeling.

Troubleshooting_Guide start Problem: Low Labeling Efficiency q_buffer Is your buffer amine-free (e.g., PBS, Bicarbonate)? start->q_buffer a_buffer_no Solution: Use amine-free buffer. Avoid Tris/Glycine. q_buffer->a_buffer_no No q_ph Is the buffer pH between 8.3-8.5? q_buffer->q_ph Yes a_ph_no Solution: Adjust pH. High pH causes hydrolysis, low pH deactivates amines. q_ph->a_ph_no No q_reagent Was the NHS ester stock prepared fresh in anhydrous solvent? q_ph->q_reagent Yes a_reagent_no Solution: Use fresh, high-quality NHS ester and anhydrous DMSO/DMF. q_reagent->a_reagent_no No q_conc Is protein concentration >1-2 mg/mL? q_reagent->q_conc Yes a_conc_no Solution: Increase protein concentration to favor the labeling reaction over hydrolysis. q_conc->a_conc_no No end Further Optimization: Adjust molar excess, temperature, or reaction time. q_conc->end Yes

Figure 3. Troubleshooting decision tree for low labeling efficiency.

References

Technical Support Center: Optimizing Molar Excess of PC Alkyne-PEG4-NHS Ester for Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the molar excess of PC Alkyne-PEG4-NHS ester for labeling biomolecules. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bifunctional linker molecule. It contains a terminal alkyne group for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" and an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus of a protein).[1][2] The polyethylene (B3416737) glycol (PEG4) spacer is hydrophilic and increases the solubility of the conjugate, which can help to prevent aggregation, especially when labeling with hydrophobic molecules.[][4] This linker is commonly used in the synthesis of antibody-drug conjugates (ADCs).[1][5][6]

Q2: What is "molar excess" and why is it a critical parameter to optimize?

Molar excess refers to the ratio of moles of the this compound to the moles of the biomolecule (e.g., antibody) in the labeling reaction. Optimizing this ratio is crucial for controlling the degree of labeling (DOL), which is the average number of linker molecules attached to each biomolecule.

  • Too low molar excess: Results in a low DOL, which may lead to an insufficient signal in downstream applications or a low drug-to-antibody ratio (DAR) in ADCs.

  • Too high molar excess: Can lead to over-labeling, which may cause protein aggregation and precipitation, loss of biological activity, or altered pharmacokinetics.[7] In some cases, excessive linker usage can also promote intermolecular crosslinking.[8]

Q3: What is a good starting molar excess for labeling an antibody with this compound?

For antibodies, a common starting point for optimization is a molar excess of the PEG-NHS ester ranging from 5-fold to 20-fold.[9] A 20-fold molar excess is often used to label antibodies at a concentration of 1-10 mg/mL, which typically results in a DOL of 4-6 linkers per antibody.[9] For labeling Trastuzumab with a similar TCO-PEG4-NHS ester, a 7.5-fold molar excess has been used.[10] It is highly recommended to perform a titration with different molar excess ratios to find the optimal condition for your specific antibody and application.[8][11]

Q4: What are the optimal reaction conditions for labeling with this compound?

The reaction between an NHS ester and a primary amine is highly dependent on several factors. The following table summarizes the key reaction parameters and their recommended ranges.

ParameterRecommended Range/ConditionRationale
pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis. Below this range, the primary amines are protonated and less reactive. Above this range, the hydrolysis of the NHS ester competes significantly with the labeling reaction.[12]
Buffer Amine-free buffers (e.g., PBS, bicarbonate, borate)Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for reaction with the NHS ester, reducing labeling efficiency.[11][13]
Temperature Room Temperature (RT) or 4°CReactions are typically run for 30-60 minutes at RT or for 2 hours to overnight on ice or at 4°C.[9][11] Lower temperatures can minimize hydrolysis of the NHS ester but may require longer incubation times.
Protein Concentration > 2 mg/mLHigher protein concentrations favor the labeling reaction over the competing hydrolysis of the NHS ester. Dilute protein solutions may require a higher molar excess of the linker to achieve the same DOL.[9]
Solvent for Linker Anhydrous DMSO or DMFThis compound should be dissolved in a dry, water-miscible organic solvent immediately before use. The volume of the organic solvent should not exceed 10% of the final reaction volume.[9]

Q5: How do I stop the labeling reaction?

The reaction is stopped by adding a quenching reagent, which is a small molecule containing a primary amine that will react with any excess, unreacted this compound. Common quenching reagents include Tris, glycine, or hydroxylamine (B1172632) at a final concentration of 20-100 mM.[11][14]

Troubleshooting Guide

This guide addresses common issues encountered during the labeling of biomolecules with this compound.

IssuePossible Cause(s)Recommended Solution(s)
Low Labeling Efficiency / Low DOL NHS ester has hydrolyzed: The linker is moisture-sensitive.Equilibrate the vial to room temperature before opening to prevent condensation. Dissolve the linker in anhydrous DMSO or DMF immediately before use. Do not prepare stock solutions for long-term storage.[9]
Buffer contains primary amines: Tris, glycine, or other amine-containing buffers are present.Perform a buffer exchange into an amine-free buffer like PBS (pH 7.2-8.0) before starting the labeling reaction.[11][13]
Incorrect pH: The reaction buffer pH is too low (<7.2).Ensure the reaction buffer pH is between 7.2 and 8.5 for optimal reactivity of the primary amines.[12]
Molar excess is too low: Insufficient linker was added to the reaction.Increase the molar excess of the this compound. This is especially important for dilute protein solutions.[9]
Low protein concentration: The concentration of the biomolecule is too low, favoring hydrolysis.Concentrate the protein solution to >2 mg/mL if possible.[9]
Protein Precipitation/ Aggregation Over-labeling of the protein: The molar excess of the linker was too high.Reduce the molar excess of the this compound or decrease the reaction time.
Low protein solubility: The protein is inherently prone to aggregation.Perform the reaction at a lower protein concentration or at 4°C. The PEG4 linker is designed to increase hydrophilicity, but aggregation can still occur.[]
Incorrect buffer conditions: pH or salt concentration is not optimal for the protein's stability.Ensure the buffer conditions are suitable for the specific protein being labeled.
Inconsistent Results Between Experiments Inaccurate quantification: The concentration of the protein or linker is not accurately determined.Ensure accurate concentration measurements before starting the reaction.
Variable reaction conditions: Time, temperature, or pH are not kept consistent.Maintain consistent reaction parameters between experiments for reproducibility.
Degraded linker: The this compound has been improperly stored or handled.Store the linker at -20°C, protected from moisture.[1][14] Allow the vial to warm to room temperature before opening.

Experimental Protocols

Protocol 1: General Labeling of an Antibody with this compound

This protocol provides a general guideline for labeling an antibody. Optimization of the molar excess of the linker is recommended for each specific antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.

  • This compound (MW: 653.63 g/mol ).[1][15]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3, or PBS, pH 7.4.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.

  • This compound Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF. For example, dissolve ~0.65 mg in 100 µL of solvent. Vortex to ensure it is fully dissolved.

  • Calculation of Molar Excess:

    • Calculate the moles of antibody in your reaction.

      • Moles of Antibody = (Volume of Antibody (L) * Concentration of Antibody (g/L)) / Molecular Weight of Antibody ( g/mol ) (Assume MW of IgG ~150,000 g/mol ).

    • Determine the desired molar excess (e.g., 20-fold).

    • Calculate the moles of linker needed.

      • Moles of Linker = Moles of Antibody * Molar Excess.

    • Calculate the volume of the 10 mM linker stock solution to add.

      • Volume of Linker Stock (L) = Moles of Linker / 0.010 mol/L.

  • Labeling Reaction:

    • Add the calculated volume of the this compound stock solution to the antibody solution.

    • Mix gently by pipetting.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl).

    • Incubate for 15 minutes on ice.

  • Purification of the Labeled Antibody:

    • Remove the unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL can be determined by measuring the absorbance of the purified conjugate.

Procedure using BCA Assay:

  • Determine the concentration of the labeled antibody (in mg/mL and M) using a BCA protein assay kit, following the manufacturer's instructions.

  • The DOL calculation in this context would typically be part of a larger workflow, for instance, after attaching a fluorescent dye or a drug to the alkyne group. If a UV-Vis active molecule is attached to the alkyne, its concentration can be determined using its specific molar extinction coefficient at its λmax.

  • Calculate the DOL:

    • DOL = Molar concentration of attached molecule / Molar concentration of antibody

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A Prepare Antibody (Amine-free buffer, >2mg/mL) C Calculate Molar Excess (e.g., 20x) A->C B Prepare Linker (10mM in anhydrous DMSO/DMF) B->C D Incubate (RT for 30-60 min or 4°C for 2h) C->D E Quench Reaction (e.g., 50mM Tris) D->E F Purify Conjugate (Desalting column/Dialysis) E->F G Characterize (Determine DOL) F->G

Caption: Experimental workflow for labeling an antibody with this compound.

G cluster_reagents Reagent & Buffer Checks cluster_concentration Concentration Checks cluster_conditions Reaction Conditions Start Low Labeling Efficiency? CheckBuffer Buffer amine-free? (e.g., no Tris/glycine) Start->CheckBuffer Yes CheckLinker Linker freshly prepared in anhydrous solvent? CheckBuffer->CheckLinker Yes Sol1 Action: Buffer exchange to PBS CheckBuffer->Sol1 No CheckpH Reaction pH 7.2-8.5? CheckLinker->CheckpH Yes Sol2 Action: Prepare fresh linker in anhydrous solvent CheckLinker->Sol2 No CheckProteinConc Protein concentration >2 mg/mL? CheckpH->CheckProteinConc Yes Sol3 Action: Adjust pH of reaction buffer CheckpH->Sol3 No CheckMolarExcess Increase Molar Excess? CheckProteinConc->CheckMolarExcess Yes Sol4 Action: Concentrate protein CheckProteinConc->Sol4 No CheckIncubation Optimize incubation time/temperature? CheckMolarExcess->CheckIncubation Yes

References

Technical Support Center: Preventing Protein Aggaporation During NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with protein aggregation during N-hydroxysuccinimide (NHS) ester labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during NHS ester labeling?

Protein aggregation during NHS ester labeling can be triggered by several factors that disrupt protein stability:

  • Over-labeling: The addition of too many label molecules can alter the protein's net charge and isoelectric point (pI), leading to a decrease in solubility.[1][2][3]

  • Hydrophobic Labels: Labeling with hydrophobic molecules or dyes can increase the overall hydrophobicity of the protein, promoting self-association and precipitation.[1][2]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for protein stability.[4] An inappropriate buffer can lead to protein unfolding and aggregation even before the addition of the NHS ester.[2][4]

  • High Protein Concentration: While a higher protein concentration can improve labeling efficiency, it can also increase the risk of aggregation as protein molecules are in closer proximity.[4]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, especially at higher pH values.[5][6] This competing reaction can be exacerbated by suboptimal conditions and contribute to inefficiencies that may indirectly promote aggregation.

  • Presence of Reducing Agents: In some cases, reducing agents used to prevent disulfide bond formation can interfere with the labeling reaction or protein stability if not chosen carefully.[4]

Q2: My protein precipitated immediately after adding the dissolved NHS ester. What happened?

This is a common issue that can arise from a few key factors:

  • Localized High Concentration of Reagent: Adding the NHS ester solution too quickly can create localized high concentrations of the labeling reagent, leading to rapid, uncontrolled labeling and precipitation.[2]

  • Poor Solubility of the NHS Ester: NHS esters can have limited aqueous solubility.[2] If the reagent is not fully dissolved in an appropriate organic solvent (like anhydrous DMSO or DMF) before addition to the aqueous protein solution, it can precipitate.[2][7]

  • Solvent Shock: The organic solvent used to dissolve the NHS ester can denature the protein if the final concentration in the reaction mixture is too high. It is generally recommended that the final concentration of the organic solvent not exceed 10%.[7]

Q3: How does pH affect NHS ester labeling and protein aggregation?

The pH of the reaction buffer is a critical parameter with a dual role:

  • Amine Reactivity: The labeling reaction targets deprotonated primary amines (-NH2). At a pH below the pKa of the amine groups (primarily the N-terminus and lysine (B10760008) side chains, with pKa values typically around 10.5), they are protonated (-NH3+) and non-nucleophilic, significantly slowing down the labeling reaction.[5]

  • NHS Ester Stability: NHS esters are prone to hydrolysis, which increases with pH.[5][6] At a high pH, the NHS ester may hydrolyze before it has a chance to react with the protein.

The optimal pH for NHS ester labeling is typically between 7.2 and 8.5, with a pH of 8.3-8.5 often recommended as the sweet spot that balances amine reactivity and NHS ester stability.[1][6][7][8][9] However, some proteins may be unstable at a more alkaline pH, so the optimal pH may need to be determined empirically.[2]

Troubleshooting Guide

If you are experiencing protein aggregation during your NHS ester labeling experiment, consult the following troubleshooting guide.

Problem: Protein Aggregation or Precipitation
Potential Cause Recommended Solution
Over-labeling Reduce the molar excess of the NHS ester reagent. A 5- to 20-fold molar excess is a common starting point.[2][4] For sensitive proteins, a lower ratio may be necessary.
Hydrophobic Label If possible, choose a more hydrophilic version of the label. Some manufacturers offer sulfonated versions of dyes to increase water solubility.
Suboptimal Buffer Ensure the buffer is amine-free (e.g., PBS, HEPES, bicarbonate, or borate).[6] Optimize the buffer pH for your specific protein, starting in the range of 7.2-8.0.[2] Consider adding stabilizing excipients.
High Protein Concentration Try reducing the protein concentration. While a concentration of at least 2 mg/mL is often recommended for efficiency,[1] sensitive proteins may require lower concentrations (e.g., 1-5 mg/mL).[4]
Reaction Temperature Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight).[1][2] This can slow down both the labeling reaction and protein unfolding/aggregation.
Reagent Addition Add the dissolved NHS ester to the protein solution slowly and with gentle mixing to avoid localized high concentrations.[2]
Reagent Solubility Ensure the NHS ester is fully dissolved in a minimal amount of high-quality, anhydrous organic solvent (e.g., DMSO or DMF) immediately before use.[2][7]
Oxidation For proteins with cysteine residues, consider adding a reducing agent like TCEP or DTT (1-5 mM) to prevent the formation of non-native disulfide bonds, which can lead to aggregation.[4]

Quantitative Data Summary

The stability of the NHS ester is crucial for a successful labeling reaction and is highly dependent on pH and temperature.

Table 1: Half-life of NHS Esters at Various pH Values and Temperatures

pHTemperature (°C)Half-life
7.004-5 hours[6]
8.6410 minutes[6]

This table illustrates the inverse relationship between pH and NHS ester stability; as the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life.

Experimental Protocols

Key Experiment: Optimized NHS Ester Labeling Protocol to Minimize Aggregation

This protocol provides a general framework for labeling a protein with an NHS ester, with specific steps to mitigate the risk of aggregation.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester label

  • Anhydrous DMSO or DMF[7]

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[1]

  • Desalting column or dialysis cassette for purification[1]

  • (Optional) Stabilizing excipients (e.g., arginine, sucrose)

  • (Optional) Reducing agent (e.g., TCEP)

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange via dialysis or a desalting column.

    • Adjust the protein concentration to 1-5 mg/mL.[4] For proteins prone to aggregation, starting at the lower end of this range is advisable.

    • If your protein has sensitive cysteine residues, add 1-5 mM TCEP to the buffer.[4]

  • NHS Ester Solution Preparation:

    • Immediately before use, allow the vial of NHS ester to warm to room temperature.

    • Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.[7] The concentration will depend on the desired molar excess.

  • Labeling Reaction:

    • Start with a 5- to 10-fold molar excess of the NHS ester.

    • While gently stirring the protein solution, add the NHS ester stock solution dropwise.[2]

    • Incubate the reaction at 4°C for 4-12 hours or at room temperature for 1 hour.[4] For sensitive proteins, the lower temperature is recommended. Protect from light if the label is light-sensitive.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM. Tris or glycine (B1666218) can be used to react with any unreacted NHS ester.[7]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the unreacted label and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.[4]

  • Characterization and Storage:

    • Determine the protein concentration and the degree of labeling (DOL).

    • Assess the sample for aggregation using methods like Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC).[4]

    • Store the labeled protein at -20°C or -80°C. Consider adding a cryoprotectant like glycerol.[4]

Visualizations

NHS Ester Reaction with a Primary Amine Protein_NH2 Protein with Primary Amine (e.g., Lysine) Reaction Nucleophilic Attack Protein_NH2->Reaction NHS_Ester NHS Ester Label NHS_Ester->Reaction Amide_Bond Stable Amide Bond Formation Reaction->Amide_Bond pH 7.2-8.5 NHS_Byproduct N-Hydroxysuccinimide (leaving group) Reaction->NHS_Byproduct

Caption: Chemical reaction of an NHS ester with a primary amine on a protein.

Troubleshooting Protein Aggregation in NHS Ester Labeling Start Protein Aggregation Observed Check_Molar_Excess Is Molar Excess of NHS Ester > 20x? Start->Check_Molar_Excess Reduce_Molar_Excess Reduce Molar Excess (5-10x) Check_Molar_Excess->Reduce_Molar_Excess Yes Check_Protein_Conc Is Protein Concentration > 5 mg/mL? Check_Molar_Excess->Check_Protein_Conc No Reduce_Molar_Excess->Check_Protein_Conc Reduce_Protein_Conc Reduce Protein Concentration (1-5 mg/mL) Check_Protein_Conc->Reduce_Protein_Conc Yes Check_Buffer Is Buffer Amine-Free and pH 7.2-8.5? Check_Protein_Conc->Check_Buffer No Reduce_Protein_Conc->Check_Buffer Optimize_Buffer Optimize Buffer (pH, Additives) Check_Buffer->Optimize_Buffer No Check_Temp Was Reaction at Room Temperature? Check_Buffer->Check_Temp Yes Optimize_Buffer->Check_Temp Lower_Temp Perform Reaction at 4°C Check_Temp->Lower_Temp Yes Final_Check Assess Aggregation (DLS/SEC) Check_Temp->Final_Check No Lower_Temp->Final_Check

Caption: A logical workflow for troubleshooting protein aggregation.

References

Technical Support Center: PC Alkyne-PEG4-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PC Alkyne-PEG4-NHS Ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the optimization of reaction times and other experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

The optimal pH range for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[1] A pH of 8.3-8.5 is often recommended as the ideal balance to ensure the primary amine is sufficiently deprotonated and nucleophilic, while minimizing the hydrolysis of the NHS ester.[1] At pH values below 7, the amine group is protonated and therefore less reactive. Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.[1]

Q2: What is the primary competing reaction, and how can I minimize it?

The primary competing reaction is the hydrolysis of the NHS ester. In an aqueous environment, the NHS ester can react with water, which cleaves the ester and results in an unreactive carboxylic acid, releasing N-hydroxysuccinimide.[1] This hydrolysis reaction is highly dependent on pH, with the rate increasing as the pH becomes more alkaline. To minimize hydrolysis, it is recommended to perform the reaction within the optimal pH range and to use the NHS ester solution immediately after preparation.[2][3] If you suspect hydrolysis is a significant issue, consider performing the reaction at 4°C overnight, as the rate of hydrolysis is slower at lower temperatures.

Q3: What are the recommended buffers for this reaction?

It is critical to use a buffer that does not contain primary amines. Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) are incompatible with NHS ester reactions as they will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency. Recommended buffers include:

  • 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.5[1]

  • 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • 0.1 M Borate, pH 8.0-8.5

  • HEPES, pH 7.2-8.0

Q4: My protein precipitates during or after the conjugation reaction. What could be the cause?

Protein precipitation can be caused by several factors. A high concentration of the organic solvent (like DMSO or DMF) used to dissolve the this compound can denature the protein. It is advisable to keep the final concentration of the organic solvent below 10%.[1] Additionally, labeling with a very hydrophobic molecule can cause the protein to aggregate and precipitate. If this is suspected, using a PEGylated NHS ester, such as the this compound, can help to increase the hydrophilicity of the final conjugate.

Q5: How should I store and handle the this compound?

This compound is moisture-sensitive and should be stored in a desiccated environment at -20°C.[3] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation.[1] For use, it is recommended to dissolve the NHS ester in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before the experiment.[1][2][3] It is best to prepare fresh solutions for each use and discard any unused solution.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Conjugation Efficiency Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5.Verify the buffer pH with a calibrated pH meter. Adjust as necessary.
Hydrolysis of NHS Ester: The NHS ester has been hydrolyzed due to moisture or prolonged exposure to aqueous buffer.Prepare the NHS ester solution immediately before use. Handle the solid reagent in a dry environment. Consider performing the reaction at 4°C to slow hydrolysis.
Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with the target molecule.Perform a buffer exchange into a recommended amine-free buffer (e.g., PBS, Borate) using dialysis or a desalting column.
Insufficient Molar Excess of NHS Ester: The ratio of NHS ester to the target molecule is too low.Increase the molar excess of the this compound. A 20-fold molar excess is a common starting point for protein labeling.[2][3]
Low Reactant Concentrations: Dilute solutions can lead to slower reaction rates.If possible, increase the concentration of your target molecule and/or the NHS ester.
Protein Precipitation High Concentration of Organic Solvent: The concentration of DMSO or DMF is too high, causing protein denaturation.Ensure the final concentration of the organic solvent in the reaction mixture is less than 10%.[1]
Hydrophobicity of the Conjugate: The addition of the linker and alkyne group increases the overall hydrophobicity, leading to aggregation.The PEG4 spacer in the this compound is designed to increase hydrophilicity. If precipitation is still an issue, consider further optimization of the buffer composition.
Lack of Reproducibility Inconsistent NHS Ester Activity: The activity of the NHS ester can vary due to its moisture sensitivity.Always handle the reagent carefully, allow it to equilibrate to room temperature before opening, and prepare fresh solutions for each experiment.[1][3]
Variations in Reaction Conditions: Inconsistent pH, temperature, or reaction time between experiments.Ensure consistent experimental parameters for each reaction.

Quantitative Data Summary

The stability of the NHS ester is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under different conditions.

pHTemperatureHalf-life of NHS Ester
7.4N/A> 120 minutes[4]
9.0N/A< 9 minutes[4]

Note: This data is for a branched PEG-NHS ester and serves as a general guideline.

Experimental Protocols

General Protocol for NHS Ester Coupling

This protocol provides a general guideline for the conjugation of a protein with this compound.

1. Buffer Preparation:

  • Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5).

2. Protein Solution Preparation:

  • Dissolve the protein to be conjugated in the reaction buffer at a concentration of 1-10 mg/mL.

  • If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.

3. NHS Ester Solution Preparation:

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[1]

4. Reaction Initiation:

  • Add the desired molar excess of the NHS ester solution to the protein solution. A 20-fold molar excess is a common starting point.[2][3]

  • Gently mix the reaction mixture immediately. The final concentration of the organic solvent should be less than 10%.[1]

5. Incubation:

  • Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.[1] The optimal time may need to be determined empirically.

6. Quenching:

  • Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.

  • Incubate for 15 minutes at room temperature.

7. Purification:

  • Remove excess, unreacted NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Visualizations

Reaction_Pathway Protein Protein-NH2 (Primary Amine) Conjugate Protein-NH-CO-PEG4-Alkyne (Stable Amide Bond) Protein->Conjugate pH 7.2-8.5 NHS_Ester This compound NHS_Ester->Conjugate NHS N-Hydroxysuccinimide (Byproduct) NHS_Ester_hydrolysis This compound Hydrolyzed_Product Inactive Carboxylic Acid NHS_Ester_hydrolysis->Hydrolyzed_Product Hydrolysis (Competing Reaction) Water H2O Water->Hydrolyzed_Product NHS_hydrolysis N-Hydroxysuccinimide

Caption: Chemical reaction of this compound with a primary amine.

Troubleshooting_Workflow Start Start: Low Conjugation Efficiency Check_pH Is buffer pH within 7.2-8.5? Start->Check_pH Check_Buffer_Type Is the buffer amine-free? Check_pH->Check_Buffer_Type Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagent_Prep Was NHS ester solution prepared fresh? Check_Buffer_Type->Check_Reagent_Prep Yes Buffer_Exchange Perform buffer exchange (e.g., PBS, Borate) Check_Buffer_Type->Buffer_Exchange No Check_Concentration Are reactant concentrations optimal? Check_Reagent_Prep->Check_Concentration Yes Prepare_Fresh Prepare fresh NHS ester solution before use Check_Reagent_Prep->Prepare_Fresh No Check_Temp_Time Optimize temperature and reaction time? Check_Concentration->Check_Temp_Time Yes Increase_Concentration Increase protein and/or NHS ester concentration Check_Concentration->Increase_Concentration No Optimize_Conditions Try 4°C overnight or RT for 30-120 min Check_Temp_Time->Optimize_Conditions No Success Success: Improved Efficiency Check_Temp_Time->Success Yes Adjust_pH->Check_pH Buffer_Exchange->Check_Buffer_Type Prepare_Fresh->Check_Reagent_Prep Increase_Concentration->Check_Concentration Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting low labeling efficiency.

References

effect of pH on PC Alkyne-PEG4-NHS ester labeling efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of PC Alkyne-PEG4-NHS ester for biomolecule labeling, with a specific focus on the critical role of pH in achieving high labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

The optimal pH for reacting this compound with primary amines (e.g., on proteins or other biomolecules) is between 8.3 and 8.5.[1] This pH range offers the best compromise between the reactivity of the primary amine and the stability of the NHS ester.

Q2: How does pH affect the labeling reaction?

The pH of the reaction buffer is a critical factor that influences two competing processes:

  • Amine Reactivity: The labeling reaction occurs when a deprotonated primary amine acts as a nucleophile, attacking the NHS ester. At acidic pH, primary amines are protonated (-NH3+), making them non-nucleophilic and thus unreactive. As the pH increases above the pKa of the amine, the concentration of the reactive, deprotonated form (-NH2) increases, favoring the labeling reaction.[2]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a competing reaction where the ester is cleaved by water, rendering it inactive. The rate of this hydrolysis reaction increases significantly at higher pH values.[2]

Therefore, an optimal pH is crucial to maximize the concentration of the reactive amine while minimizing the hydrolysis of the NHS ester.

Q3: What happens if the pH is too low?

If the pH is too low (below ~7), the primary amines on the target molecule will be predominantly protonated.[1] This protonated form is not nucleophilic and will not react with the NHS ester, leading to very low or no labeling efficiency.[1]

Q4: What happens if the pH is too high?

If the pH is too high (above ~9.0), the rate of hydrolysis of the this compound will increase dramatically.[2][3] This rapid degradation of the labeling reagent will significantly reduce the amount available to react with the target molecule, resulting in a lower labeling yield.[1]

Q5: Which buffers are recommended for the labeling reaction?

Amine-free buffers are essential for successful labeling. Recommended buffers include:

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)[1][2]

  • 0.1 M Sodium Phosphate buffer (pH 8.3-8.5)[1][2]

  • Phosphate-Buffered Saline (PBS) at a pH adjusted to the optimal range.[4]

  • Borate buffer[4]

Q6: Are there any buffers I should avoid?

Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions.[4] These buffers will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[4]

Troubleshooting Guide

Low or no labeling efficiency is a common issue that can often be resolved by optimizing the reaction conditions.

Problem Potential Cause (pH-related) Recommended Solution
Low or No Labeling The reaction buffer pH is too low (e.g., < 7.5), leading to protonated, unreactive primary amines.Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to the optimal range of 8.3-8.5.
Low Labeling Yield The reaction buffer pH is too high (e.g., > 9.0), causing rapid hydrolysis of the this compound.Lower the pH of your reaction buffer to the optimal range of 8.3-8.5. Prepare the NHS ester solution immediately before use to minimize hydrolysis.
Inconsistent Labeling The pH of the reaction mixture drops during the experiment, especially in large-scale reactions, due to the release of N-hydroxysuccinimide upon hydrolysis.Use a more concentrated buffer to maintain a stable pH throughout the reaction. Monitor the pH during the reaction and adjust if necessary.[1]
No Labeling The buffer contains primary amines (e.g., Tris, glycine).Perform a buffer exchange using dialysis or a desalting column to move your biomolecule into a recommended amine-free buffer (e.g., PBS, bicarbonate, or borate) at pH 8.3-8.5.[4]

Quantitative Data Summary

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The half-life of the NHS ester decreases significantly as the pH increases.

pH NHS Ester Half-life at 0°C NHS Ester Half-life at Room Temperature
7.04-5 hours[5]-
8.0-210 minutes[3]
8.5-180 minutes[3]
8.610 minutes[5]-
9.0-125 minutes[3]

While the rate of hydrolysis increases with pH, the rate of the desired amidation reaction is also accelerated. The optimal pH of 8.3-8.5 provides the best balance for efficient labeling.[2]

Experimental Protocol: General Procedure for Protein Labeling

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific applications.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[2]

    • Ensure the protein solution is free from any amine-containing buffers. If necessary, perform a buffer exchange.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO.[2]

    • The required amount of NHS ester will depend on the desired molar excess over the protein. A 5- to 20-fold molar excess is a common starting point.[2]

  • Labeling Reaction:

    • Add the dissolved this compound solution to the protein solution while gently vortexing.[2]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[2]

  • Quench the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[2]

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[2]

  • Purification:

    • Remove the excess, unreacted this compound and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[2]

Visualizations

G cluster_conditions Reaction pH cluster_molecules Reactant States cluster_outcomes Reaction Outcomes Low_pH Low pH (< 7.0) Protonated_Amine Protonated Amine (-NH3+) (Non-nucleophilic) Low_pH->Protonated_Amine Favors Optimal_pH Optimal pH (8.3-8.5) Deprotonated_Amine Deprotonated Amine (-NH2) (Nucleophilic) Optimal_pH->Deprotonated_Amine Balances Stable_NHS Stable NHS Ester Optimal_pH->Stable_NHS Balances High_pH High pH (> 9.0) Hydrolyzed_NHS Hydrolyzed NHS Ester (Inactive) High_pH->Hydrolyzed_NHS Accelerates No_Labeling No Labeling Protonated_Amine->No_Labeling Leads to Efficient_Labeling Efficient Labeling Deprotonated_Amine->Efficient_Labeling Enables Stable_NHS->Efficient_Labeling Enables Low_Yield Low Yield Hydrolyzed_NHS->Low_Yield Leads to

References

Technical Support Center: PC Alkyne-PEG4-NHS Ester Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and answers to frequently asked questions for researchers working with PC Alkyne-PEG4-NHS ester and needing to remove the unreacted reagent from their samples.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most effective methods for removing unreacted this compound after a labeling reaction?

The most effective methods for removing small, unreacted molecules like this compound from larger biomolecules (e.g., proteins, antibodies) are based on size differences. The three most common and recommended techniques are Size Exclusion Chromatography (SEC), Dialysis, and Spin Desalting Columns. The choice of method depends on factors like sample volume, desired purity, and processing time.[1]

Here is a comparison of the primary methods:

FeatureSize Exclusion Chromatography (SEC)DialysisSpin Desalting Columns
Principle Separation based on molecular size as the sample passes through a porous resin.[2][3][4][5]Diffusion of small molecules across a semi-permeable membrane with a defined molecular weight cut-off (MWCO).[6]A rapid form of SEC where the sample is passed through a short column via centrifugation.[7]
Speed Moderate (30-90 minutes)Slow (several hours to overnight)[6]Fast (5-10 minutes)
Sample Volume 0.1 mL to several mLs10 µL to >30 mL[8][9]10 µL to 4 mL
Resolution HighLowModerate
Protein Dilution ModerateMinimalCan be significant
Best For High-purity applications, separating aggregates.Large sample volumes, buffer exchange.Rapid desalting and removal of small molecules.[8][9]
FAQ 2: How do I select the correct Molecular Weight Cut-Off (MWCO) for a dialysis membrane?

Choosing the right MWCO is critical for retaining your labeled protein while allowing the unreacted this compound to diffuse out. The molecular weight of this compound is approximately 653.64 g/mol .

General Rule: Select a dialysis membrane with an MWCO that is at least 10-20 times larger than the molecular weight of the molecule you want to remove (the NHS ester) and at least 2-3 times smaller than the molecular weight of the molecule you want to retain (your protein).

Example:

  • Your Labeled Protein: 50 kDa (50,000 g/mol )

  • Unreacted Reagent: ~0.65 kDa (653.64 g/mol )

  • Recommended MWCO: A 7-10 kDa MWCO membrane would be ideal. It is large enough to allow the free passage of the ~0.65 kDa reagent but small enough to securely retain the 50 kDa protein.

FAQ 3: My downstream application is failing. Could residual unreacted NHS ester be the problem?

Yes, residual unreacted this compound can cause issues in downstream applications. The highly reactive NHS ester can react with any primary amine-containing molecules in subsequent steps, leading to non-specific labeling and unreliable results.[10][11] Additionally, the alkyne group can interfere with click chemistry-based assays if not intended to be present.

Use the following troubleshooting guide to diagnose potential issues:

References

PC Alkyne-PEG4-NHS ester solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues with PC Alkyne-PEG4-NHS ester in aqueous buffers. This resource is intended for researchers, scientists, and drug development professionals working with this photocleavable linker for bioconjugation applications such as antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main components?

This compound is a versatile chemical tool used in bioconjugation. It consists of four key functional parts:

  • Phosphorylcholine (B1220837) (PC): A hydrophilic head group that can improve biocompatibility.

  • Alkyne: A terminal alkyne group that participates in copper-catalyzed "Click Chemistry" reactions with azide-containing molecules.

  • PEG4: A short, hydrophilic 4-unit polyethylene (B3416737) glycol spacer that enhances water solubility.[1][2]

  • NHS ester (N-hydroxysuccinimide ester): A reactive group that forms stable amide bonds with primary amines (e.g., on proteins, peptides) under specific pH conditions.[3][4]

Q2: I'm observing a precipitate or cloudiness when I add this compound to my aqueous buffer. What is the likely cause?

The most probable cause is the limited solubility of the NHS ester moiety in aqueous solutions.[3][5] While the phosphorylcholine and PEG components enhance hydrophilicity, the overall solubility can still be challenging in purely aqueous buffers, especially at higher concentrations. It is standard practice to first dissolve NHS esters in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding them to the reaction buffer.[3][4][5]

Q3: Can I dissolve this compound directly in water?

While the PEG and phosphorylcholine components aid in water solubility, it is not the recommended procedure.[1][6][7][8] Direct dissolution in water can be difficult and may lead to hydrolysis of the NHS ester before it has a chance to react with your target molecule.[3][4] The NHS ester is susceptible to hydrolysis, a reaction with water that renders it inactive for conjugation.[9][10][11]

Q4: Which buffers should I use for my conjugation reaction?

It is critical to use amine-free buffers. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency.[3][4]

Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • Borate

  • Bicarbonate/Carbonate buffer

The optimal pH for the reaction of an NHS ester with a primary amine is typically between 7.2 and 8.5.[3][4][5]

Q5: How does pH affect the stability and reactivity of this compound?

The pH of the reaction buffer is a critical parameter.

  • Reactivity: The reaction with primary amines is pH-dependent. At acidic pH, primary amines are protonated and less nucleophilic, slowing down the conjugation reaction. The optimal pH range for efficient conjugation is 7.2-8.5.[3][4]

  • Stability (Hydrolysis): The NHS ester is prone to hydrolysis, and the rate of hydrolysis increases significantly with increasing pH.[5][9][12] For example, the half-life of an NHS ester can be several hours at pH 7 but only minutes at pH 9.[10] Therefore, a balance must be struck to achieve efficient conjugation while minimizing hydrolysis.

Troubleshooting Guide

Issue 1: Reagent does not dissolve in the organic solvent (DMSO/DMF).
  • Possible Cause: The organic solvent may have absorbed water. NHS esters are sensitive to moisture.

  • Solution: Use high-quality, anhydrous (or "molecular biology grade") DMSO or DMF.[3] Store the solvent properly with desiccant.

Issue 2: Precipitate forms immediately upon adding the reagent-organic solvent stock to the aqueous buffer.
  • Possible Cause 1: The concentration of the reagent in the final aqueous solution is too high.

  • Solution 1: Decrease the final concentration of the this compound in your reaction. You can achieve this by preparing a more dilute stock solution in the organic solvent or by increasing the final reaction volume.

  • Possible Cause 2: The percentage of organic solvent in the final reaction volume is too high, which can sometimes decrease the solubility of other components, like phosphorylcholine.[13]

  • Solution 2: Keep the volume of the organic solvent stock solution to a minimum, ideally less than 10% of the total reaction volume.[5] This involves creating a more concentrated initial stock in the organic solvent.

  • Possible Cause 3: The buffer composition is causing precipitation.

  • Solution 3: Ensure your buffer components are fully dissolved and at the correct pH. Test the solubility of the reagent in a small volume of your buffer before proceeding with your full experiment.

Issue 3: Poor conjugation efficiency despite the reagent appearing to dissolve.
  • Possible Cause 1: The NHS ester has hydrolyzed before reacting with the target molecule.

  • Solution 1:

    • Prepare the stock solution of this compound in organic solvent immediately before use.[4]

    • Add the stock solution to your reaction mixture containing the target molecule without delay.

    • Work at a lower temperature (e.g., on ice or at 4°C) to slow down the rate of hydrolysis.[5]

    • Ensure the pH of your reaction buffer is within the optimal range (7.2-8.5) and not excessively alkaline.[4]

  • Possible Cause 2: The buffer contains interfering substances.

  • Solution 2: Confirm that your buffer is free of primary amines (e.g., Tris, glycine).[3][4] Also, be aware that high concentrations of other nucleophiles like azide (B81097) can interfere, though this is less common.

  • Possible Cause 3: The target molecule has limited available primary amines.

  • Solution 3: Assess the number of accessible primary amines on your target protein or molecule. You may need to adjust the molar excess of the this compound used in the reaction.

Quantitative Data Summary

The following table summarizes key parameters influencing the use of NHS esters. Exact values for this compound are not publicly available, so data for general NHS esters are provided as a guideline.

ParameterRecommended ConditionRationale & Notes
Initial Solvent Anhydrous DMSO or DMFNHS esters have poor aqueous solubility and are moisture-sensitive.[3][5]
Reaction pH 7.2 - 8.5Balances efficient amine reaction with the rate of hydrolysis.[3][4]
NHS Ester Half-life ~4-5 hours @ pH 7, 0°CHydrolysis rate increases significantly with pH and temperature.[5]
~10 minutes @ pH 8.6, 4°CHighlights the need for prompt use after dissolution.[5]
Incompatible Buffers Tris, Glycine, or other primary amine-containing buffersPrimary amines in the buffer compete with the target molecule for reaction.[3][4]
Organic Solvent in Final Reaction < 10% (v/v)Minimizes potential negative effects of the organic solvent on protein stability and solubility of other components.[5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Bring the vial of this compound to room temperature before opening to prevent condensation of moisture.

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10 mg/mL or a specific molar concentration).

  • Vortex briefly until the reagent is fully dissolved.

  • This stock solution should be used immediately.

Protocol 2: General Procedure for Conjugation to a Protein
  • Prepare your protein in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5.

  • Calculate the volume of the this compound stock solution needed to achieve the desired molar excess over the protein.

  • Add the calculated volume of the stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent is below 10%.

  • Incubate the reaction for a specified time, typically 30 minutes to 2 hours at room temperature, or longer (e.g., 4 hours to overnight) at 4°C. The optimal time and temperature should be determined empirically.

  • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl to a final concentration of 20-50 mM) to consume any unreacted NHS ester.

  • Proceed with the purification of your conjugated protein using methods such as dialysis, size-exclusion chromatography, or other appropriate techniques to remove excess reagent and byproducts.

Visualizations

G cluster_reagent This compound Components cluster_properties Key Chemical Properties PC Phosphorylcholine (Hydrophilic) Solubility Enhanced Water Solubility (due to PC & PEG) PC->Solubility PEG4 PEG4 Spacer (Hydrophilic) PEG4->Solubility Alkyne Alkyne (Click Chemistry) NHS NHS Ester (Amine Reactive) Reactivity Reacts with Primary Amines (pH 7.2-8.5) NHS->Reactivity Instability Hydrolyzes in Water (especially at high pH) NHS->Instability

Caption: Key components and properties of this compound.

G start Start: Dissolve Reagent dissolve_dmso Dissolve this compound in Anhydrous DMSO/DMF start->dissolve_dmso add_to_buffer Add dropwise to protein in amine-free buffer (pH 7.2-8.5) dissolve_dmso->add_to_buffer incubate Incubate (e.g., 1-2h at RT or 4h at 4°C) add_to_buffer->incubate quench Quench reaction with Tris buffer incubate->quench purify Purify conjugate quench->purify end End: Purified Conjugate purify->end

Caption: Recommended experimental workflow for conjugation.

G issue Issue: Precipitate observed in aqueous buffer cause1 Cause: Low aqueous solubility of NHS ester issue->cause1 cause2 Cause: Reagent concentration too high issue->cause2 cause3 Cause: NHS ester hydrolysis due to moisture issue->cause3 solution1 Solution: Dissolve in minimal anhydrous DMSO/DMF first cause1->solution1 solution2 Solution: Decrease final concentration or increase reaction volume cause2->solution2 solution3 Solution: Use anhydrous solvent, prepare fresh stock solution cause3->solution3

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common challenges, particularly those related to side reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your bioconjugation experiments in a question-and-answer format.

Q1: Why is my conjugation yield unexpectedly low?

Low conjugation yield is one of the most common issues and can be attributed to several factors, primarily related to the hydrolysis of the NHS ester and suboptimal reaction conditions.

  • Problem: NHS Ester Hydrolysis. The most significant side reaction is the hydrolysis of the NHS ester, which competes with the desired aminolysis reaction.[1][][3] This reaction converts the amine-reactive ester into an unreactive carboxylic acid, thereby reducing the amount of reagent available for conjugation. The rate of hydrolysis is highly dependent on pH and temperature.[1][4]

  • Solution: Optimize Reaction pH. The optimal pH for NHS ester reactions is a balance between maximizing the nucleophilicity of the target primary amines and minimizing hydrolysis.[][5] Primary amines are reactive in their deprotonated state (-NH2).[] The recommended pH range is typically 7.2 to 8.5.[1][] A pH of 8.3-8.5 is often cited as optimal.[5][6]

  • Solution: Control Temperature. Lowering the reaction temperature can help to decrease the rate of hydrolysis. Reactions can be performed at 4°C overnight or for 1-4 hours at room temperature.[1][5]

  • Solution: Use Fresh Reagents. NHS esters are moisture-sensitive.[7] Ensure your NHS ester reagent is stored properly under dry conditions and consider using a fresh vial if you suspect degradation. It's recommended to equilibrate the reagent to room temperature before opening to prevent moisture condensation.[7]

Q2: I'm observing non-specific labeling or modification of unintended residues. What's happening?

While NHS esters are highly selective for primary amines, side reactions with other nucleophilic amino acid residues can occur, especially under certain conditions.[8][9]

  • Problem: Reaction with Other Nucleophiles. Besides the primary ε-amino group of lysine (B10760008) and the N-terminus, NHS esters have been reported to react with the hydroxyl groups of serine, threonine, and tyrosine, as well as the sulfhydryl group of cysteine.[8][10][11] These side reactions are generally less favorable than the reaction with primary amines but can become more significant at higher pH.[8]

  • Solution: Strict pH Control. Maintaining the reaction pH within the optimal range of 7.2-8.5 helps to favor the reaction with primary amines over other nucleophiles.[]

  • Solution: Optimize Molar Excess. Using a large molar excess of the NHS ester can sometimes drive reactions with less reactive sites. Try reducing the molar ratio of the NHS ester to the biomolecule to the recommended 5- to 20-fold molar excess.[12]

Q3: My reaction buffer seems to be inhibiting the conjugation. Which buffers should I use or avoid?

The choice of buffer is critical for a successful conjugation reaction.

  • Problem: Competing Amines in Buffer. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target biomolecule for reaction with the NHS ester, significantly reducing the conjugation efficiency.[1]

  • Solution: Use Amine-Free Buffers. Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers at a pH between 7.2 and 8.5.[1][12] 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate buffers are common choices.[5][12]

  • Problem: Buffer Additives. Certain additives can interfere with the reaction. High concentrations of sodium azide (B81097) (>0.02%) or glycerol (B35011) (20-50%) can decrease reaction efficiency.[1]

  • Solution: Check Buffer Purity. Ensure all buffer components are pure and free from amine contaminants.

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and solving common issues in NHS ester bioconjugation.

G start Start: Low Conjugation Yield check_reagent Check NHS Ester Reagent (Fresh? Stored properly?) start->check_reagent check_buffer Verify Buffer Composition (Amine-free? Correct pH?) check_reagent->check_buffer Yes reagent_bad Use Fresh Reagent check_reagent->reagent_bad No check_conditions Review Reaction Conditions (pH, Temp, Molar Ratio) check_buffer->check_conditions Yes buffer_bad Prepare Fresh, Amine-Free Buffer check_buffer->buffer_bad No check_protein Assess Biomolecule (Concentration, Purity) check_conditions->check_protein Yes conditions_bad Optimize pH (7.2-8.5) Adjust Temp & Molar Ratio check_conditions->conditions_bad No protein_bad Purify/Concentrate Biomolecule check_protein->protein_bad No end_success Successful Conjugation check_protein->end_success Yes reagent_bad->check_buffer buffer_bad->check_conditions conditions_bad->check_protein protein_bad->end_success end_fail Problem Persists: Consider Alternative Chemistry

Caption: A troubleshooting flowchart for low-yield NHS ester conjugations.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of NHS esters?

The main side reaction is hydrolysis, where the NHS ester reacts with water to form a carboxylic acid and N-hydroxysuccinimide (NHS).[1][3] This hydrolyzed ester is no longer reactive towards amines. The rate of this reaction increases significantly with increasing pH.[1][4]

Q2: How does pH affect NHS ester stability and reactivity?

The pH is the most critical parameter in NHS ester chemistry.[5]

  • At low pH (below 7.0): Primary amines on the biomolecule are protonated (-NH3+), making them poor nucleophiles, which slows down or prevents the desired reaction.[5] NHS ester hydrolysis is also slower.

  • At optimal pH (7.2 - 8.5): A sufficient concentration of primary amines is deprotonated and reactive, while the rate of hydrolysis is manageable.[1][]

  • At high pH (above 8.5): The rate of NHS ester hydrolysis becomes very rapid, which can significantly lower the conjugation yield.[1][4] For example, the half-life of an NHS ester can decrease from hours at pH 7 to just minutes at pH 8.6.[1][4]

NHS Ester Reaction Pathways

This diagram illustrates the desired aminolysis reaction versus the competing hydrolysis side reaction.

G cluster_0 Reactants cluster_1 Desired Reaction (Aminolysis) cluster_2 Side Reaction (Hydrolysis) NHS_Ester R-C(=O)O-NHS (NHS Ester) Amide_Bond Amide_Bond NHS_Ester->Amide_Bond + Protein-NH₂ (pH 7.2-8.5) Carboxylic_Acid Carboxylic_Acid NHS_Ester->Carboxylic_Acid + H₂O (competing reaction, rate increases with pH) Protein_Amine Protein-NH₂ (Primary Amine) Water H₂O (Water/Hydroxide) NHS_Leaving_Group1 NHS NHS_Leaving_Group2 NHS

Caption: Competing reaction pathways for an NHS ester in aqueous buffer.

Q3: What solvents should be used to dissolve NHS esters?

Many NHS esters have poor aqueous solubility and should first be dissolved in a dry, water-miscible organic solvent before being added to the aqueous reaction buffer.[5]

  • Recommended Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are commonly used.[5][6]

  • Caution: Ensure the DMF is of high quality and amine-free, as degraded DMF can contain dimethylamine, which will react with the NHS ester.[5]

  • Procedure: Prepare a concentrated stock solution of the NHS ester in the organic solvent immediately before use and add it to the biomolecule solution, ensuring the final concentration of the organic solvent is low (typically <10%) to avoid denaturing the protein.

Q4: Can I monitor the hydrolysis of my NHS ester?

Yes, the hydrolysis of the NHS ester can be monitored spectrophotometrically. The N-hydroxysuccinimide (NHS) byproduct released during hydrolysis absorbs light in the 260-280 nm range.[1][7] By measuring the increase in absorbance at ~260 nm in an amine-free solution, you can assess the rate of hydrolysis.[1]

pH Influence on Reaction Rates

This diagram illustrates the relationship between pH and the rates of the desired reaction versus the primary side reaction.

G pH_Low Low pH (< 7.0) Amine_Reactivity Amine Reactivity (Desired Reaction) pH_Low->Amine_Reactivity Very Low (Amine is protonated) Hydrolysis_Rate NHS Ester Hydrolysis (Side Reaction) pH_Low->Hydrolysis_Rate Low pH_Optimal Optimal pH (7.2 - 8.5) pH_Optimal->Amine_Reactivity High (Amine is deprotonated) pH_Optimal->Hydrolysis_Rate Moderate pH_High High pH (> 8.5) pH_High->Amine_Reactivity High pH_High->Hydrolysis_Rate Very High (Reduces Yield)

Caption: The effect of pH on the rates of aminolysis and hydrolysis.

Data Presentation

Table 1: Half-life of NHS Esters at Various pH Values and Temperatures

This table summarizes the stability of typical NHS esters under different conditions. As shown, the half-life decreases dramatically as the pH increases.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004 - 5 hours[1][4]
8.0Room Temperature~3.5 hours[12]
8.5Room Temperature~3 hours[12]
8.6410 minutes[1][4]
9.0Room Temperature~2 hours[12]

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general starting point for conjugating an NHS ester to a protein. Optimization may be required for specific applications.

Materials:

  • Protein of interest

  • NHS ester labeling reagent

  • Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3.[5][12] Ensure the buffer is free of primary amines.

  • Solvent: Anhydrous DMSO or DMF.[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[1]

  • Purification equipment (e.g., desalting column, dialysis tubing).

Procedure:

  • Prepare the Protein Solution: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[5][6]

  • Calculate Reagent Amount: Determine the amount of NHS ester needed for a 5- to 20-fold molar excess relative to the protein.[12]

  • Prepare the NHS Ester Solution: Immediately before starting the reaction, bring the NHS ester vial to room temperature. Dissolve the calculated amount of NHS ester in a minimal volume of anhydrous DMSO or DMF.[5]

  • Perform the Conjugation: Add the NHS ester solution dropwise to the protein solution while gently stirring or vortexing.

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[5]

  • Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.[13] This step consumes any unreacted NHS ester.

  • Purify the Conjugate: Remove excess, unreacted labeling reagent and reaction byproducts (like free NHS) from the labeled protein using a desalting column, dialysis, or another suitable chromatographic method.[5]

Protocol 2: Assessing NHS Ester Reagent Activity via Hydrolysis

This protocol can be used to determine if an NHS ester reagent is still active, which is particularly useful for older reagents or those that may have been exposed to moisture.

Materials:

  • NHS ester reagent

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 8.5)

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Prepare a Blank: Use the amine-free buffer to zero the spectrophotometer at 260 nm.

  • Prepare Reagent Solution: Dissolve a small, known concentration of the NHS ester reagent in the amine-free buffer.

  • Initial Measurement (Time 0): Immediately after dissolution, measure the absorbance of the solution at 260 nm.

  • Monitor Absorbance: Continue to measure the absorbance at regular intervals (e.g., every 5-10 minutes) for 1-2 hours.

  • Analyze Results: A steady increase in absorbance at 260 nm over time indicates the release of the NHS leaving group due to hydrolysis, confirming that the reagent is active.[1][7] If there is little to no change in absorbance, the reagent may have already been fully hydrolyzed and is inactive.

References

Validation & Comparative

A Head-to-Head Comparison of PC Alkyne-PEG4-NHS Ester and Sulfo-SMCC for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a crosslinker is a critical step in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The linker not only connects the antibody to the payload but also profoundly influences the conjugate's stability, solubility, pharmacokinetics, and overall efficacy. This guide provides an objective, data-driven comparison of two prominent heterobifunctional crosslinkers: the modern, PEGylated, and cleavable PC Alkyne-PEG4-NHS ester and the conventional, non-cleavable Sulfo-SMCC.

Executive Summary

This compound represents a more advanced linker technology, offering a combination of features designed to enhance the performance of antibody conjugates. Its polyethylene (B3416737) glycol (PEG) spacer improves hydrophilicity, which can lead to reduced aggregation and improved pharmacokinetics. The alkyne group allows for a highly specific and efficient "click chemistry" conjugation, providing greater control over the reaction. Furthermore, the photocleavable (PC) nature of the linker enables controlled release of the payload upon light exposure, offering a unique mechanism for targeted drug delivery.

Sulfo-SMCC is a well-established and widely used crosslinker that provides a stable thioether bond between the antibody and the payload. Its primary advantage is its simplicity and the extensive historical data supporting its use. The sulfonate group imparts water solubility, an improvement over its predecessor, SMCC, allowing for conjugation reactions in aqueous buffers without the need for organic solvents that can be detrimental to protein structure.[1] However, the resulting conjugates can be more prone to aggregation, especially with hydrophobic payloads, and the non-cleavable nature of the linker relies on lysosomal degradation of the antibody for payload release.

Performance Comparison: A Data-Driven Analysis

While direct head-to-head studies with extensive quantitative data for these two specific linkers are limited, we can extrapolate and summarize expected performance based on their chemical properties and data from studies on similar linker classes.

FeatureThis compoundSulfo-SMCCRationale / References
Conjugation Chemistry Two-step: NHS ester (amine) + Click Chemistry (alkyne-azide)Two-step: NHS ester (amine) + Maleimide (B117702) (thiol)[1][2]
Specificity High (Click chemistry is bio-orthogonal)Moderate (Maleimides can have side reactions)[3]
Conjugation Efficiency Generally highModerate to highEfficiency for both is dependent on reaction conditions.
Hydrophilicity High (due to PEG4 spacer)Moderate (sulfonate group)[4][5]
Propensity for Aggregation LowModerate to highPEG linkers create a hydration shell, reducing aggregation.[4][6]
Cleavability PhotocleavableNon-cleavable[2][7]
Payload Release Mechanism Light-induced cleavageLysosomal degradation of the antibody[2][7]
In Vivo Stability High (amide and triazole bonds are stable)High (amide and thioether bonds are stable)The thioether bond can be subject to retro-Michael addition.[8]
Pharmacokinetics Generally improved half-life and reduced clearanceFaster clearance compared to PEGylated ADCsPEGylation reduces non-specific interactions.[5][9]

Chemical Structures and Reaction Mechanisms

This compound

This linker features three key components: an NHS ester for reaction with primary amines (e.g., lysine (B10760008) residues on an antibody), a PEG4 spacer to enhance hydrophilicity, an alkyne group for a subsequent click chemistry reaction with an azide-modified payload, and a photocleavable moiety.

cluster_0 This compound Structure NHS_ester NHS Ester (Amine Reactive) PEG4 PEG4 Spacer (Hydrophilicity) NHS_ester->PEG4 PC Photocleavable Linker PEG4->PC Alkyne Alkyne (Click Chemistry Handle) PC->Alkyne

Structure of this compound.

The conjugation process is a two-stage reaction. First, the NHS ester reacts with lysine residues on the antibody. Second, the alkyne-modified antibody is conjugated to an azide-functionalized payload via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC).

Antibody Antibody-NH2 Activated_Ab Antibody-Alkyne Antibody->Activated_Ab NHS Ester Reaction (pH 7.2-8.0) Linker This compound Linker->Activated_Ab ADC Antibody-Linker-Payload Activated_Ab->ADC Click Chemistry (CuAAC or SPAAC) Payload Azide-Payload Payload->ADC

This compound Conjugation Workflow.
Sulfo-SMCC

This crosslinker contains an NHS ester and a maleimide group. The NHS ester reacts with amines, and the maleimide reacts with sulfhydryl groups (e.g., from reduced cysteine residues in the antibody's hinge region).

cluster_1 Sulfo-SMCC Structure NHS_ester_SMCC Sulfo-NHS Ester (Amine Reactive) Cyclohexane Cyclohexane Spacer NHS_ester_SMCC->Cyclohexane Maleimide Maleimide (Thiol Reactive) Cyclohexane->Maleimide

Structure of Sulfo-SMCC.

The conjugation is also a two-step process. First, the antibody's lysine residues are reacted with the NHS ester of Sulfo-SMCC. After removal of the excess linker, the maleimide-activated antibody is then reacted with a sulfhydryl-containing payload.

Antibody_amine Antibody-NH2 Activated_Ab_maleimide Antibody-Maleimide Antibody_amine->Activated_Ab_maleimide NHS Ester Reaction (pH 7.2-7.5) Sulfo_SMCC Sulfo-SMCC Sulfo_SMCC->Activated_Ab_maleimide ADC_smcc Antibody-Linker-Payload Activated_Ab_maleimide->ADC_smcc Maleimide-Thiol Reaction (pH 6.5-7.5) Payload_thiol SH-Payload Payload_thiol->ADC_smcc

Sulfo-SMCC Conjugation Workflow.

Experimental Protocols

Antibody Conjugation with this compound

This protocol is a general guideline and may require optimization for specific antibodies and payloads.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-10 mg/mL.

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Azide-functionalized payload.

  • Desalting columns.

  • Reaction buffers.

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM. Do not store the reconstituted linker.[10]

  • Antibody Activation: Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution. The final concentration of DMSO should be below 10%.[11] Incubate for 30-60 minutes at room temperature or 2 hours on ice.[11]

  • Purification of Alkyne-Modified Antibody: Remove excess, unreacted linker using a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).

  • Click Chemistry Reaction:

    • Prepare the azide-functionalized payload in a compatible solvent.

    • Combine the purified alkyne-modified antibody with the azide-payload.

    • If using a copper-catalyzed reaction (CuAAC), add the copper(I) catalyst and ligand. For strain-promoted reactions (SPAAC), no catalyst is needed.

    • Incubate the reaction mixture according to the specific requirements of the click chemistry reagents being used.

  • Final Purification: Purify the final antibody conjugate using a suitable method, such as size-exclusion chromatography, to remove any unreacted payload and other reagents.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.[]

Antibody Conjugation with Sulfo-SMCC

This is a standard two-step protocol for Sulfo-SMCC conjugation.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at 1-10 mg/mL.[]

  • Sulfo-SMCC.

  • Sulfhydryl-containing payload.

  • Desalting columns.

  • Reaction buffers.

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer.

  • Sulfo-SMCC Preparation: Immediately before use, dissolve Sulfo-SMCC in reaction buffer (e.g., PBS, pH 7.2-7.5) to a desired concentration.

  • Antibody Activation: Add a 10- to 50-fold molar excess of the dissolved Sulfo-SMCC to the antibody solution.[13] Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[][13]

  • Purification of Maleimide-Activated Antibody: Remove excess, unreacted Sulfo-SMCC using a desalting column equilibrated with a buffer at pH 6.5-7.5.[13]

  • Payload Conjugation:

    • Dissolve the sulfhydryl-containing payload in a suitable buffer. If the payload contains disulfide bonds, they may need to be reduced prior to conjugation.

    • Add the payload to the purified maleimide-activated antibody. The molar ratio will depend on the desired degree of labeling.

    • Incubate for 1-2 hours at room temperature.

  • Quenching (Optional): The reaction can be stopped by adding a quenching reagent like cysteine or Tris.[]

  • Final Purification: Purify the final antibody conjugate using size-exclusion chromatography or dialysis to remove unreacted payload and byproducts.

  • Characterization: Determine the DAR using methods such as UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.[]

Conclusion

The choice between this compound and Sulfo-SMCC depends on the specific requirements of the application.

This compound is the preferred choice when:

  • High hydrophilicity and reduced aggregation are critical.

  • Precise control over the conjugation reaction is desired.

  • A cleavable linker with a specific release mechanism (photocleavage) is advantageous.

  • The payload can be functionalized with an azide (B81097) group.

Sulfo-SMCC remains a viable and cost-effective option when:

  • A simple, well-established conjugation method is preferred.

  • The payload is not excessively hydrophobic.

  • A non-cleavable linker that relies on antibody degradation for payload release is acceptable.

  • The payload contains a free sulfhydryl group or one can be introduced.

For the development of next-generation antibody-drug conjugates, the advanced features of linkers like this compound, particularly the inclusion of a PEG spacer and the specificity of click chemistry, offer significant advantages in creating more homogeneous, stable, and effective therapeutics.

References

alternatives to PC Alkyne-PEG4-NHS ester for bioorthogonal labeling

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Alternatives for PC Alkyne-PEG4-NHS Ester in Bioorthogonal Labeling

For researchers, scientists, and drug development professionals utilizing bioorthogonal chemistry, the selection of an appropriate labeling reagent is paramount to experimental success. The this compound is a versatile tool, combining a photocleavable (PC) linker, a terminal alkyne for click chemistry, a PEG4 spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. However, a multitude of alternatives exist, each offering distinct advantages in terms of reaction kinetics, stability, and biocompatibility. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the selection of the optimal reagent for your specific application.

The choice of an alternative can be broken down into two key components: the method for attaching the bioorthogonal handle to the biomolecule (e.g., alternatives to the NHS ester) and the bioorthogonal reaction itself (e.g., alternatives to the alkyne-azide cycloaddition).

Part 1: Alternatives to NHS Ester for Amine Labeling

The NHS ester is a highly efficient functional group for labeling primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins.[1][] Its primary drawbacks are its susceptibility to hydrolysis at physiological or basic pH and its non-specific reactivity towards all accessible primary amines.[1][3]

While other amine-reactive chemistries like isothiocyanates exist, NHS esters are generally preferred due to the formation of more stable conjugates and their reactivity at a lower pH range (typically 7.2-8.5).[1][3] The most critical consideration for researchers is managing the reaction conditions, particularly pH, to balance labeling efficiency against hydrolysis.[4][5]

Table 1: Comparison of Amine-Reactive Chemistries

FeatureN-hydroxysuccinimide (NHS) EsterIsothiocyanate
Target Group Primary Amines (-NH₂)Primary Amines (-NH₂)
Product Stable Amide BondThiourea Bond
Optimal pH 7.2 - 8.5[1][4]9.0 - 9.5
Key Advantage Forms highly stable conjugate; faster reaction at lower pH compared to isothiocyanates.[3]Relatively stable in aqueous solution.
Key Disadvantage Susceptible to hydrolysis, especially above pH 8.5.[1][3]Slower reaction rates; requires higher pH which can be detrimental to some proteins.
Alternative Targets For orthogonal labeling, consider thiol-reactive maleimides to target cysteine residues.[6][7]N/A

Part 2: Alternatives to Alkyne-Azide Bioorthogonal Reactions

The terminal alkyne on the specified reagent is designed for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[8][9] However, the cytotoxicity of the copper catalyst can be a significant drawback for live-cell imaging.[10][11] This has led to the development of two major classes of copper-free alternatives: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC utilizes strained cyclooctynes that react spontaneously with azides, eliminating the need for a toxic copper catalyst.[12][13][14] This makes SPAAC highly suitable for applications in living systems.[12][15] Various cyclooctynes have been developed, offering a range of reaction kinetics and stability.

Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation

The IEDDA reaction, often referred to as tetrazine ligation, is a reaction between an electron-poor diene (typically a tetrazine) and an electron-rich dienophile (such as a strained alkene, e.g., trans-cyclooctene (B1233481) or TCO).[16][17][18][19] IEDDA reactions are known for their exceptionally fast reaction rates, often orders of magnitude faster than SPAAC, making them ideal for labeling low-abundance targets or capturing rapid biological processes.[20][21][22][23]

Table 2: Kinetic Comparison of Bioorthogonal Ligation Reactions

Reaction ClassReagent PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
CuAAC Terminal Alkyne + Azide~10² - 10³Fast and efficient, but requires a cytotoxic copper catalyst.[11][24]
SPAAC BCN (Bicyclononyne) + Azide~0.3 - 1.0Good balance of reactivity and stability.[12]
DBCO (Dibenzocyclooctyne) + Azide~0.1 - 0.8Widely used; moderate kinetics.[12]
DIFO (Difluorinated Cyclooctyne) + Azide~0.4Fluorination enhances reactivity.[14]
DIBAC/ADIBO + Azide~0.9High ring strain leads to faster kinetics.[25]
IEDDA TCO (trans-cyclooctene) + Tetrazine~10³ - 10⁶Extremely fast kinetics, ideal for in vivo applications.[17][20][23]
Spirohexene (Sph) + Tetrazine~10²Offers a balance of high reactivity and stability.[20][26]
Cyclopropene + Tetrazine~10²Small dienophile, good for metabolic labeling.[27]

Note: Rate constants are approximate and can vary based on specific reactant structures, solvents, and reaction conditions.

Visualizing the Alternatives

To aid in the selection process, the following diagrams illustrate the decision-making workflow and the chemical reactions involved.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 A Start: Define Labeling Goal B Choose Target Functional Group A->B C Primary Amines (e.g., Lysine) B->C Most Common D Thiols (e.g., Cysteine) B->D Site-Specific E Use NHS Ester Chemistry C->E F Use Maleimide Chemistry D->F G Select Bioorthogonal Reaction E->G F->G H Live Cells / In Vivo? G->H I CuAAC (Alkyne-Azide) - High concentration - In vitro only H->I No J Copper-Free Click - SPAAC or IEDDA H->J Yes K Need Fastest Kinetics? J->K L IEDDA (e.g., TCO-Tetrazine) - For low abundance targets K->L Yes M SPAAC (e.g., DBCO-Azide) - Robust & widely used K->M No

Caption: Decision workflow for selecting a bioorthogonal labeling strategy.

G cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_IEDDA Inverse-Electron-Demand Diels-Alder (IEDDA) SPAAC_reagents Strained Alkyne (e.g., DBCO) + Azide-R' SPAAC_product Triazole Product SPAAC_reagents->SPAAC_product Spontaneous (No Catalyst) IEDDA_reagents Tetrazine + Strained Alkene (e.g., TCO)-R' IEDDA_product Stable Conjugate + N₂ Gas IEDDA_reagents->IEDDA_product Extremely Fast (No Catalyst)

Caption: Comparison of copper-free bioorthogonal reaction mechanisms.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with an NHS Ester Reagent

This protocol is a general guideline for labeling proteins, such as IgG antibodies, with an amine-reactive NHS ester probe.[28]

  • Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3. Ensure the protein to be labeled is in an amine-free buffer (e.g., PBS). If not, exchange the buffer using dialysis or a spin column.

  • Antibody Preparation: Adjust the protein concentration to 2-5 mg/mL in the reaction buffer.

  • Reagent Preparation: Dissolve the Alkyne-PEG4-NHS ester (or alternative) in anhydrous DMSO or DMF to create a 10 mg/mL stock solution. This should be done immediately before use.

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted reagent and byproducts by purifying the conjugate using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.

Protocol 2: General Procedure for SPAAC Ligation

This protocol describes the conjugation of an azide-modified biomolecule with a strained cyclooctyne (B158145) (e.g., DBCO)-functionalized probe.[10][12]

  • Preparation of Reactants: Dissolve the azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4). Dissolve the DBCO-containing probe in a compatible solvent (e.g., DMSO).

  • Ligation Reaction: Add the DBCO probe to the solution of the azide-modified biomolecule. A 2- to 10-fold molar excess of the DBCO reagent is typically used.

  • Incubation: Allow the reaction to proceed for 2-12 hours at room temperature or overnight at 4°C. Reaction times may vary depending on the specific cyclooctyne and the concentration of reactants.

  • Analysis and Purification: Monitor the progress of the conjugation using techniques like SDS-PAGE or mass spectrometry. Purify the final conjugate using size-exclusion chromatography, dialysis, or affinity chromatography to remove the excess labeling reagent.

Protocol 3: General Procedure for IEDDA (Tetrazine) Ligation

This protocol outlines the rapid conjugation of a TCO-modified biomolecule with a tetrazine-functionalized probe.[20]

  • Preparation of Reactants: Dissolve the TCO-modified biomolecule in a buffer such as PBS (pH 7.4). Dissolve the tetrazine probe in a compatible solvent like DMSO.

  • Ligation Reaction: Add the tetrazine probe to the solution of the TCO-modified biomolecule. Due to the rapid kinetics, often only a 1.1 to 2-fold molar excess of the tetrazine is required.

  • Incubation: The reaction is typically complete within 5-60 minutes at room temperature.

  • Analysis and Purification: If necessary, remove any excess unreacted tetrazine probe via size-exclusion chromatography or a spin column. For many applications with low concentrations, the reaction can be considered quantitative and purification may not be required.

G cluster_0 Step 1: Biomolecule Preparation cluster_1 Step 2: Labeling with Bioorthogonal Handle cluster_2 Step 3: Bioorthogonal Ligation cluster_3 Step 4: Analysis A Prepare Protein Solution (e.g., 2 mg/mL in PBS) B Add NHS-Ester Reagent (e.g., DBCO-NHS or TCO-NHS) A->B C Incubate (1-4h, RT) B->C D Purify (Size-Exclusion Column) to remove excess reagent C->D E Add Fluorophore Probe (e.g., Azide-Fluorophore or Tetrazine-Fluorophore) D->E F Incubate (Time varies by chemistry) E->F G Quench (Optional) F->G H Analyze via SDS-PAGE (Fluorescence Scan) & Absorbance (Degree of Labeling) G->H

Caption: Experimental workflow for comparing labeling efficiencies.

References

A Head-to-Head Comparison of PC Alkyne-PEG4-NHS Ester and DBCO-NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. The choice of linker is a critical decision that influences experimental outcomes, from fundamental research to the development of targeted therapeutics like antibody-drug conjugates (ADCs). This guide provides an in-depth, objective comparison of two prominent heterobifunctional linkers: the photocleavable PC Alkyne-PEG4-NHS ester and the bioorthogonal DBCO-NHS ester.

At their core, both linkers possess an N-hydroxysuccinimide (NHS) ester, a reactive group that efficiently forms stable amide bonds with primary amines, such as the lysine (B10760008) residues on proteins.[1] The key difference lies in their secondary reactive group and, consequently, their conjugation strategy and applications. This compound features a terminal alkyne for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and a photocleavable (PC) spacer, offering spatiotemporal control over conjugate release.[2] In contrast, DBCO-NHS ester contains a dibenzocyclooctyne (DBCO) group for strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction ideal for live-cell applications.[3][4]

Chemical Properties and Reaction Mechanisms

This compound utilizes a two-step conjugation process. First, the NHS ester reacts with a primary amine on the target biomolecule. The incorporated alkyne is then available to react with an azide-modified molecule via CuAAC. This reaction is known for its high efficiency and reliability.[5] The key feature of this linker is its photocleavable spacer, which can be cleaved upon exposure to near-UV light (e.g., 365 nm), allowing for the controlled release of the conjugated molecule.[6]

DBCO-NHS Ester also begins with the NHS ester-amine reaction. However, the DBCO group enables a subsequent SPAAC reaction with an azide-functionalized partner. This reaction is bioorthogonal, meaning it proceeds with high specificity in complex biological environments without interfering with native biochemical processes.[4][7] The driving force for this reaction is the ring strain of the DBCO group, which eliminates the need for a cytotoxic copper catalyst.[8]

Performance Comparison: A Data-Driven Analysis

The choice between these two linkers has significant implications for several key performance parameters. The following tables summarize the quantitative and qualitative differences between the conjugation strategies enabled by this compound (CuAAC) and DBCO-NHS ester (SPAAC).

FeatureThis compound (via CuAAC)DBCO-NHS Ester (via SPAAC)
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹[9]10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne (B158145) structure)[9]
Biocompatibility Limited by copper catalyst toxicity[5]Excellent, widely used for in vivo applications[9]
Reaction Conditions Requires Cu(I) catalyst, reducing agent, and ligand[2]Catalyst-free, proceeds under physiological conditions[4]
Cleavability Photocleavable upon UV/near-UV light exposureNon-cleavable, forms a highly stable triazole bond[3][10]
Reagent Cost Terminal alkynes, copper salts, and ligands are generally less expensive[2]Strained cyclooctynes can be significantly more expensive[2]
Potential Side Reactions Copper can generate reactive oxygen species (ROS), potentially damaging biomolecules.[2][5]Some cyclooctynes can react with thiols, leading to off-target labeling.[2]
Stability of Resulting LinkageThis compoundDBCO-NHS Ester
Conjugate Stability Stable until exposed to specific wavelengths of light (e.g., 365 nm). Some photocleavable linkers, like those with ester bonds, may be susceptible to hydrolysis.[11]Forms a highly stable 1,2,3-triazole ring that is resistant to cleavage by proteases, oxidation, and hydrolysis under both acidic and basic conditions.[3]
Cleavage Efficiency Typically >90% cleavage in 5-25 minutes with a low-intensity near-UV lamp.[6]Not applicable (stable linkage).

Experimental Protocols

General Protocol for NHS Ester Labeling of Proteins

This protocol describes the initial step of conjugating either this compound or DBCO-NHS ester to a protein.

Materials:

  • Protein solution (5-20 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-9.0, or PBS, pH 7.4).[12]

  • This compound or DBCO-NHS ester.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Desalting column.

Procedure:

  • Prepare the protein solution in the appropriate amine-free buffer. Buffers containing primary amines like Tris must be avoided as they will compete with the reaction.[13]

  • Immediately before use, dissolve the NHS ester in a minimal amount of DMF or DMSO.[12]

  • Add the NHS ester solution to the protein solution. The molar ratio of NHS ester to protein may need to be optimized depending on the desired degree of labeling.

  • Incubate the reaction mixture for 1-4 hours at room temperature or on ice for two hours.[12][13]

  • Remove unreacted NHS ester using a desalting column.[12]

  • The resulting alkyne- or DBCO-modified protein is now ready for the subsequent click chemistry reaction.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

Procedure:

  • Dissolve the alkyne-modified protein and the azide-containing molecule in PBS.

  • Prepare a fresh solution of sodium ascorbate.

  • In a separate tube, mix the CuSO₄ solution with the THPTA ligand solution.[14]

  • Add the copper/ligand complex to the protein/azide mixture.

  • Initiate the reaction by adding the sodium ascorbate solution.[14]

  • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[14]

  • Purify the conjugate using a suitable method like size-exclusion chromatography.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • DBCO-modified protein.

  • Azide-containing molecule.

  • PBS, pH 7.4.

Procedure:

  • Mix the DBCO-modified protein with a 2-4x molar excess of the azide-modified molecule in PBS.[10]

  • Incubate the reaction overnight at 4°C.[10]

  • Purify the conjugate using liquid chromatography to remove unreacted molecules.[10]

Protocol for Photocleavage

Materials:

  • Bioconjugate with a photocleavable linker.

  • Near-UV lamp (e.g., 365 nm).

Procedure:

  • Expose the bioconjugate solution to a near-UV lamp (e.g., 365 nm at 1-5 mW/cm²).[6]

  • Irradiation time can be varied from 5 to 25 minutes to achieve the desired level of cleavage.[6]

  • The released molecule can then be analyzed or utilized in downstream applications.

Mandatory Visualization

experimental_workflow cluster_nhs_ester_reaction Step 1: NHS Ester Reaction (Common for Both) cluster_conjugation Step 2: Conjugation cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway cluster_release Step 3: Release (PC Linker Only) Protein Protein with Primary Amines Modified_Protein Alkyne- or DBCO- Modified Protein Protein->Modified_Protein NHS Ester Reaction (pH 7.4-9.0) NHS_Ester This compound or DBCO-NHS Ester NHS_Ester->Modified_Protein Alkyne_Protein Alkyne-Modified Protein DBCO_Protein DBCO-Modified Protein CuAAC_Conjugate Photocleavable Conjugate Alkyne_Protein->CuAAC_Conjugate Cu(I) Catalyst Azide_Molecule1 Azide-Modified Molecule Azide_Molecule1->CuAAC_Conjugate CuAAC_Conjugate_Release Photocleavable Conjugate SPAAC_Conjugate Stable Conjugate DBCO_Protein->SPAAC_Conjugate Catalyst-Free Azide_Molecule2 Azide-Modified Molecule Azide_Molecule2->SPAAC_Conjugate Released_Molecule Released Molecule CuAAC_Conjugate_Release->Released_Molecule UV Light (e.g., 365 nm)

Caption: Experimental workflows for bioconjugation using this compound and DBCO-NHS ester.

decision_tree start Start: Choose a Linker q1 Is spatiotemporal control of release required? start->q1 pc_alkyne Use this compound q1->pc_alkyne Yes q2 Is the application in a live cell or in vivo system? q1->q2 No dbco Use DBCO-NHS Ester q2->dbco Yes alkyne This compound (CuAAC) is a viable option for in vitro applications q2->alkyne No

References

A Comparative Guide to Photocleavable Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic linkage of molecules to biomolecules—a process known as bioconjugation—is fundamental to the development of targeted therapeutics like antibody-drug conjugates (ADCs), advanced diagnostic agents, and tools for biological research. The choice of the linker, the molecular bridge connecting the components, is a critical determinant of the bioconjugate's success, governing its stability, efficacy, and safety. Among the diverse array of available linker technologies, photocleavable (PC) linkers offer a unique set of advantages by enabling cleavage with high spatiotemporal control through an external light trigger.

This guide provides an objective comparison of photocleavable linkers with common alternative technologies, supported by experimental data and detailed protocols, to inform the rational design of next-generation bioconjugates.

The Power of Light: Advantages of Photocleavable Linkers

Photocleavable linkers are designed with photosensitive moieties that break upon irradiation with light of a specific wavelength. This external trigger mechanism provides several distinct advantages over linkers that rely on the physiological microenvironment.

  • Spatiotemporal Control : The defining feature of PC linkers is the ability to control exactly when and where the payload is released. Light can be precisely focused on a target tissue or even subcellular locations, minimizing systemic exposure and off-target effects.[1][2]

  • High Stability : Unlike linkers that are sensitive to pH, enzymes, or redox conditions, PC linkers are generally stable in systemic circulation, preventing premature drug release.[3][4] This enhanced stability can lead to improved pharmacokinetic profiles and a wider therapeutic window.[3]

  • Orthogonality : The cleavage trigger (light) is external and non-invasive, operating independently of the complex biological environment. This orthogonality avoids unintended cleavage that can occur with linkers susceptible to enzymatic or chemical conditions found in non-target tissues.

  • Tunable Properties : Different photosensitive groups can be used to respond to various wavelengths, from UV to near-infrared light. For instance, while traditional o-nitrobenzyl (oNB) linkers are cleaved by UV light (~365 nm), coumarin-based linkers can be cleaved by less damaging blue light (400-450 nm).[5][6]

Comparative Analysis of Linker Technologies

The selection of a linker depends on the specific application, the nature of the payload, and the biological target. Photocleavable linkers offer a compelling alternative to more conventional cleavable linkers.

Linker TypeTriggering MechanismKey AdvantagesKey Limitations
Photocleavable External Light (UV/Visible)High spatiotemporal control, excellent stability, orthogonal trigger.[1][3][4]Limited tissue penetration of light, potential for UV-induced cell damage (can be mitigated with longer wavelengths).[3][6]
Enzyme-Cleavable Specific enzymes (e.g., Cathepsin B) overexpressed in tumor tissue.Target-specific release.Potential for premature cleavage in plasma, off-target cleavage by other enzymes.[3][7]
pH-Sensitive (e.g., Hydrazone) Low pH of endosomes/lysosomes (~pH 5-6) or tumor microenvironment.Exploits physiological differences.Moderate stability, potential instability at physiological pH (7.4), leading to premature release.[3]
Disulfide High intracellular concentrations of reducing agents (e.g., glutathione).Exploits redox potential differences between extracellular and intracellular environments.Potential instability in circulation, variable cleavage rates.[3]

Quantitative Performance Data

The efficiency of a photocleavable linker is determined by its photochemical properties, primarily the wavelength required for cleavage and the quantum yield (Φ), which represents the efficiency of converting absorbed light into a chemical reaction.

Photocleavable MoietyTypical Cleavage Wavelength (nm)Quantum Yield (Φ)Notes
o-Nitrobenzyl (oNB)~3650.01 - 0.07Most common class; undergoes intramolecular rearrangement upon UV irradiation.[5]
Coumarin Derivative400 - 475~0.25Cleavage with less damaging blue light; higher quantum efficiency enables rapid release.[6][8]
Di(6-(3-succinimidyl carbonyloxymethyl-4-nitro-phenoxy)-hexanoic acid disulfide diethanol ester) (SCNE)~3300.020 ± 0.005A traceless cross-linker that allows for clean cleavage and reinstatement of the conjugated molecule's amine group.[9]

Experimental Protocols

The following are generalized protocols for the use of photocleavable linkers in a bioconjugation experiment. Researchers should adapt these methods based on the specific linker, biomolecule, and payload used.

Protocol 1: General Bioconjugation with a Photocleavable Linker

This protocol describes the conjugation of an amine-containing payload to a biomolecule (e.g., an antibody) using an NHS-ester functionalized photocleavable linker.

  • Reagent Preparation : Dissolve the biomolecule in a suitable buffer (e.g., PBS, pH 7.4). Dissolve the NHS-ester functionalized photocleavable linker and the amine-containing payload in a compatible organic solvent (e.g., DMSO).

  • Activation (if necessary) : If the payload is not already amine-reactive, it must first be conjugated to the photocleavable linker. Mix the linker and payload at a defined molar ratio and incubate to form the linker-payload conjugate.

  • Bioconjugation : Add the activated linker-payload conjugate to the biomolecule solution. The molar ratio will depend on the desired drug-to-antibody ratio (DAR).

  • Incubation : Allow the reaction to proceed for 1-4 hours at room temperature or 4°C, with gentle mixing.

  • Purification : Remove unconjugated linker-payload and other reagents using a suitable method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

  • Characterization : Characterize the resulting bioconjugate to determine concentration, purity, and DAR using methods like UV-Vis spectroscopy, SEC-HPLC, and mass spectrometry.

Protocol 2: Light-Induced Cleavage and Payload Release

This protocol outlines the procedure for releasing the payload from the bioconjugate using light.

  • Sample Preparation : Place the purified bioconjugate solution in a UV-transparent plate or cuvette (e.g., quartz).

  • Irradiation : Expose the sample to a light source emitting at the appropriate wavelength for the chosen photocleavable linker (e.g., 365 nm UV lamp for oNB linkers).[1][5] The light intensity and duration of exposure should be optimized to achieve the desired level of cleavage.

  • Monitoring Cleavage : The progress of the cleavage reaction can be monitored in real-time or at specific time points. Analytical techniques such as HPLC can be used to separate and quantify the released payload from the intact bioconjugate.[1] UV-Vis spectrophotometry can also be used to monitor changes in the absorbance spectrum as the photocleavable moiety is cleaved.[1]

  • Analysis : Analyze the irradiated sample to confirm payload release and assess the integrity of the biomolecule post-irradiation.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz provide clear visual representations of the processes and logic involved in using photocleavable linkers.

G cluster_0 Bioconjugate cluster_1 Cleavage & Release Biomolecule Biomolecule (e.g., Antibody) Linker Photocleavable Linker (oNB) Biomolecule->Linker Payload Payload (e.g., Drug) Linker->Payload Light Light (~365 nm) Free_Biomolecule Free Biomolecule Released_Payload Released Payload Light->Free_Biomolecule Cleavage Light->Released_Payload

Caption: Mechanism of photocleavage for a bioconjugate.

G Start Start: Prepare Biomolecule, Linker, and Payload Conjugation Step 1: Bioconjugation (Linker + Payload + Biomolecule) Start->Conjugation Purification Step 2: Purification (e.g., Size-Exclusion Chromatography) Conjugation->Purification Characterization Step 3: Characterization (SEC-HPLC, Mass Spec) Purification->Characterization Irradiation Step 4: Photo-irradiation (Targeted Light Exposure) Characterization->Irradiation Proceed with validated conjugate Analysis Step 5: Analysis of Release (HPLC, Cell Viability Assay) Irradiation->Analysis End End: Quantify Payload Release and Biological Effect Analysis->End

Caption: Experimental workflow for bioconjugation and release.

G CleavableLinkers Cleavable Linker Technologies Light Photocleavable Trigger: Light (UV/Vis) CleavableLinkers->Light Enzymes Enzyme-Cleavable Trigger: Specific Enzymes CleavableLinkers->Enzymes pH pH-Sensitive Trigger: Acidic pH CleavableLinkers->pH Redox Disulfide Trigger: Reducing Agents CleavableLinkers->Redox

Caption: Comparison of triggers for different linker technologies.

References

A Comparative Guide to the Characterization of Proteins Labeled with PC Alkyne-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of PC Alkyne-PEG4-NHS ester with alternative protein labeling reagents. It includes detailed experimental protocols and supporting data to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Introduction to this compound

This compound is a versatile, multi-functional reagent designed for the covalent modification of proteins and other biomolecules.[1] It incorporates several key features:

  • An N-Hydroxysuccinimide (NHS) ester , which is a highly reactive group that targets primary amines (-NH₂) found on the N-terminus and the side chains of lysine (B10760008) residues in proteins.[2][3][4][5]

  • A polyethylene glycol (PEG) spacer (PEG4), a flexible, hydrophilic chain that enhances the solubility and biocompatibility of the labeled protein.[1]

  • An alkyne group , which serves as a bioorthogonal handle for "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[6][7][8] This allows for the subsequent attachment of other molecules, such as fluorescent dyes or affinity tags, that contain an azide (B81097) group.

  • A photocleavable (PC) linker , which allows for the release of the conjugated molecule upon exposure to UV light.[9] This feature is particularly useful in applications like antibody-drug conjugates (ADCs) for controlled payload release.[6][7][10][11]

The combination of these elements makes this compound a powerful tool for creating complex bioconjugates for targeted drug delivery, protein imaging, and proteomic studies.[1]

Mechanism of Protein Labeling

The labeling reaction occurs via nucleophilic acyl substitution. The primary amine on a protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide.[3] This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and more nucleophilic.[3][4]

cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) LabeledProtein Labeled Protein (Stable Amide Bond) Protein->LabeledProtein pH 7.2-8.5 Reagent This compound Reagent->LabeledProtein Byproduct NHS Reagent->Byproduct Released cluster_workflow Characterization Workflow A 1. Protein Preparation (Buffer Exchange) B 2. NHS Ester Labeling (Incubation) A->B C 3. Purification (Remove excess reagent) B->C D 4. SDS-PAGE Analysis (Confirm MW shift) C->D C->D Visualize E 5. Western Blot (Confirm label incorporation) C->E C->E Detect F 6. Mass Spectrometry (Determine Degree of Labeling) C->F C->F Quantify cluster_binding 1. Binding & Internalization cluster_release 2. Payload Release cluster_action 3. Cell Death ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor ADC->Receptor Targets Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug Cytotoxic Drug Lysosome->Drug Cleavage (e.g., Photocleavage) Apoptosis Apoptosis Drug->Apoptosis Induces

References

Safety Operating Guide

Proper Disposal of PC Alkyne-PEG4-NHS Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of PC Alkyne-PEG4-NHS ester, a moisture-sensitive reagent. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves). All handling and disposal steps should be performed within a certified chemical fume hood.

Storage Conditions for Unused Product

Proper storage is crucial to maintain the stability of this compound and to prevent degradation that could complicate disposal.

ParameterSpecification
Storage Temperature -20°C
Atmosphere Store under an inert gas (e.g., argon or nitrogen)
Moisture Control Store with a desiccant
Container Keep in the original, tightly sealed vial

Step-by-Step Disposal Protocol

The primary strategy for the safe disposal of this compound is to first deactivate the reactive N-hydroxysuccinimide (NHS) ester through hydrolysis, followed by collection and disposal as chemical waste in accordance with institutional and local regulations.

Experimental Protocol: Hydrolysis of Unreacted this compound

This procedure intentionally hydrolyzes the NHS ester, rendering it non-reactive towards amines.

Materials:

  • Waste this compound (solid or in an organic solvent like DMSO or DMF)

  • 0.1 M Sodium Bicarbonate buffer (pH ~8.3-8.5) or another suitable non-amine-containing buffer

  • Appropriately labeled hazardous waste container

  • Personal Protective Equipment (PPE)

Procedure:

  • For Aqueous Waste Streams:

    • If the waste is in an aqueous solution from a reaction, ensure the pH is between 7.0 and 8.5.[1] If necessary, adjust the pH with a small amount of sodium bicarbonate.

    • Allow the solution to stand at room temperature for a minimum of 4 hours (or overnight) to ensure complete hydrolysis of the NHS ester.[1]

    • Proceed to step 3.

  • For Solid Waste or Solutions in Organic Solvents (e.g., DMSO, DMF):

    • In a suitable container within a fume hood, cautiously add the waste this compound to an excess of 0.1 M sodium bicarbonate buffer (pH ~8.3-8.5). A general guideline is to use a volume of buffer that is at least 10 times the volume of the organic solvent.

    • Stir the mixture at room temperature for a minimum of 4 hours (or overnight) to facilitate complete hydrolysis.

  • Collection:

    • After the incubation period, transfer the entire hydrolyzed mixture into a clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name ("Hydrolyzed this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Disposal of Contaminated Labware:

    • All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, and gloves, must be collected in a designated solid hazardous waste container.[1]

    • Glassware should be rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone), and the first rinseate must be collected as hazardous waste. Subsequent rinses with water can typically be discarded down the drain, but it is crucial to consult your local EHS guidelines.

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste containers. Never dispose of this chemical or its solutions down the sanitary sewer.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_solid Solid or Organic Solution cluster_aqueous Aqueous Solution cluster_collection Collection & Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type hydrolyze_solid Hydrolyze with 0.1M Sodium Bicarbonate Buffer (pH 8.3-8.5) waste_type->hydrolyze_solid Solid or in Organic Solvent check_ph Check pH (Target: 7.0-8.5) waste_type->check_ph Aqueous Solution incubate_solid Incubate at RT for >4 hours hydrolyze_solid->incubate_solid collect_liquid Collect Hydrolyzed Solution in Labeled Hazardous Waste Container incubate_solid->collect_liquid adjust_ph Adjust pH if Necessary check_ph->adjust_ph No incubate_aqueous Incubate at RT for >4 hours check_ph->incubate_aqueous Yes adjust_ph->incubate_aqueous incubate_aqueous->collect_liquid collect_solid_waste Collect Contaminated Labware in Separate Solid Hazardous Waste Container collect_liquid->collect_solid_waste contact_ehs Contact Institutional EHS for Pickup collect_solid_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound.

References

Personal protective equipment for handling PC Alkyne-PEG4-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PC Alkyne-PEG4-NHS ester. Following these procedures is essential for ensuring laboratory safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1][2][3][4]

PPE CategoryItemSpecifications
Eye Protection Safety GogglesTight-sealing, chemical splash goggles. A face shield should be worn over safety glasses if there is a risk of splashing or highly exothermic reactions.[1][2]
Hand Protection Chemical-resistant GlovesNitrile or other compatible chemical-resistant gloves. Inspect gloves before each use and replace them immediately if contaminated.[1][2]
Body Protection Laboratory CoatA standard lab coat should be worn to protect against minor splashes. For larger quantities or increased risk of exposure, chemical-resistant clothing may be necessary.[1][3]
Respiratory Protection RespiratorIn case of insufficient ventilation or when handling the solid powder, use a respirator approved under appropriate government standards.[1]

Operational Plan: Step-by-Step Handling

Proper handling of this compound is critical due to its reactive nature. The NHS ester is moisture-sensitive and will hydrolyze.[5]

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the vial at -20°C in a dry environment, preferably with a desiccant.[5][6][7][8]

  • Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[5][9]

2. Preparation of Solutions:

  • Work in a well-ventilated area, preferably a fume hood.

  • Dissolve the this compound in an appropriate anhydrous organic solvent (e.g., DMSO or DMF) immediately before use.[5]

  • Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[5]

  • Avoid using buffers that contain primary amines (e.g., Tris or glycine) as they will react with the NHS ester.[5]

3. Reaction and Quenching:

  • When performing reactions, add the dissolved compound to your reaction mixture.

  • After the reaction is complete, any unreacted NHS ester should be quenched. This can be achieved by adding a quenching buffer containing primary amines (e.g., Tris or glycine) or by adjusting the pH to promote hydrolysis.[10]

Disposal Plan

All waste generated from the use of this compound must be considered chemical waste and disposed of according to institutional and local regulations.[11][12]

1. Waste Segregation and Collection:

  • Solid Waste: The original vial containing any unused solid product, along with any contaminated consumables (e.g., pipette tips, gloves, paper towels), should be collected in a designated solid hazardous waste container.[11]

  • Liquid Waste:

    • Quenching: Before disposal, ensure the reactive NHS ester in aqueous solutions is quenched. Adjust the pH to a neutral or slightly basic level (pH 7-8.5) and let it stand for several hours to facilitate hydrolysis.[11]

    • Collection: Transfer the quenched solution to a designated aqueous hazardous waste container.[11] Do not dispose of it down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11]

  • Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[11]

2. Final Disposal:

  • Arrange for the collection of hazardous waste by a licensed chemical waste disposal contractor.[13]

  • Empty containers that held the chemical should have their labels defaced and be triple-rinsed with a suitable solvent before being discarded as regular trash. The rinsate should be collected as hazardous waste.[12]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal P1 Receive and Inspect P2 Store at -20°C with Desiccant P1->P2 P3 Equilibrate to Room Temperature P2->P3 P4 Dissolve in Anhydrous Solvent P3->P4 H1 Perform Reaction P4->H1 H2 Quench Unreacted NHS Ester H1->H2 D1 Segregate Solid and Liquid Waste H2->D1 D2 Label Hazardous Waste Containers D1->D2 D3 Arrange for Licensed Disposal D2->D3

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.